molecular formula C13H15N B2705512 ((1S)-1-(2-Naphthyl)ethyl)methylamine CAS No. 885619-30-7

((1S)-1-(2-Naphthyl)ethyl)methylamine

Cat. No.: B2705512
CAS No.: 885619-30-7
M. Wt: 185.27
InChI Key: VRPIUODNLOVPNH-JTQLQIEISA-N
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Description

((1S)-1-(2-Naphthyl)ethyl)methylamine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.27. The purity is usually 95%.
BenchChem offers high-quality ((1S)-1-(2-Naphthyl)ethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1S)-1-(2-Naphthyl)ethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-N-methyl-1-naphthalen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPIUODNLOVPNH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885619-30-7
Record name methyl[(1S)-1-(naphthalen-2-yl)ethyl]amine
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Foundational & Exploratory

((1S)-1-(2-Naphthyl)ethyl)methylamine CAS 885619-30-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: ((1S)-1-(2-Naphthyl)ethyl)methylamine CAS: 885619-30-7 Formula: C₁₃H₁₅N Molecular Weight: 185.27 g/mol [1]

Part 1: Executive Summary & Chemical Identity

((1S)-1-(2-Naphthyl)ethyl)methylamine (also known as (S)-N-Methyl-1-(naphthalen-2-yl)ethanamine) is a high-value chiral building block used primarily in the asymmetric synthesis of pharmaceutical agents and as a resolving agent for chiral acids.[1]

Structurally, it belongs to the class of chiral arylalkylamines .[1] It is the N-methylated derivative of (S)-1-(2-naphthyl)ethylamine. It is distinct from the well-known Cinacalcet intermediate ((R)-1-(1-naphthyl)ethylamine) by the position of the ethylamine attachment (2-position vs. 1-position) and the N-methylation. This structural variation alters its steric profile, making it a critical tool for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for calcimimetics and CNS-active agents where the "naphthyl-ethyl-amine" pharmacophore is privileged.[1]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / DescriptionSource/Note
CAS Number 885619-30-7Chemical Abstract Service
IUPAC Name (1S)-N-methyl-1-(naphthalen-2-yl)ethanamineStandard Nomenclature
Molecular Formula C₁₃H₁₅NCalculated
Molecular Weight 185.27 g/mol Calculated
Chirality (S)-EnantiomerOptical Rotation: (-)
Physical State Pale yellow oil or low-melting solidAnalog inference*
Boiling Point ~140–145 °C at 10 mmHgPredicted based on primary amine
pKa ~9.8–10.2 (Conjugate acid)Typical for N-methyl benzylamines
Solubility Soluble in MeOH, EtOH, DCM, Toluene; Low in WaterLipophilic amine

*Note: Pure free base amines of this class are often oils; hydrochloride salts are stable crystalline solids.[1]

Part 2: Synthetic Methodology

The synthesis of CAS 885619-30-7 is typically achieved via the N-methylation of the primary amine precursor , (S)-1-(2-naphthyl)ethylamine (CAS 3082-62-0).[1] This route preserves the chiral center's integrity, avoiding the complex resolution steps required if starting from racemic ketones.

Protocol: Eschweiler-Clarke N-Methylation

This protocol utilizes formic acid and formaldehyde to selectively monomethylate the primary amine without racemization.[1]

Reagents:

  • (S)-1-(2-Naphthyl)ethylamine (1.0 eq)

  • Formaldehyde (37% aq. solution, 2.2 eq)

  • Formic Acid (98%, 5.0 eq)

  • Sodium Hydroxide (for workup)[2]

  • Dichloromethane (DCM) (extraction solvent)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool the Formic Acid (5.0 eq) to 0°C.

  • Addition: Slowly add (S)-1-(2-Naphthyl)ethylamine (1.0 eq) dropwise. Caution: Exothermic reaction.[1]

  • Formaldehyde Addition: Add Formaldehyde solution (2.2 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 100°C) and stir for 12–18 hours. Evolution of CO₂ gas indicates reaction progress.

  • Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Basification: Basify the aqueous layer to pH >12 using 4M NaOH solution.

  • Extraction: Extract the liberated free amine with DCM (3 x volumes).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Refinement: If necessary, purify via vacuum distillation or convert to the Hydrochloride salt (HCl/Ether) for recrystallization.

Synthesis Pathway Visualization (DOT)

SynthesisPathway Precursor (S)-1-(2-Naphthyl)ethylamine (CAS 3082-62-0) Reagents Formaldehyde + Formic Acid (Eschweiler-Clarke) Precursor->Reagents Mix @ 0°C Intermediate Imine/Oxazine Transition State Reagents->Intermediate Reflux 100°C (-CO2) Product ((1S)-1-(2-Naphthyl)ethyl)methylamine (CAS 885619-30-7) Intermediate->Product Reduction

Caption: Figure 1. Selective N-methylation via Eschweiler-Clarke protocol preserving the (S)-chiral center.[1]

Part 3: Applications in Drug Development

Structural Analoging (SAR Expansion)

In the development of calcimimetics (e.g., Cinacalcet analogs), the "naphthyl-ethyl-amine" scaffold is a pharmacophore.

  • Cinacalcet: Uses the 1-naphthyl isomer.[1][3][4][5][6][7][8]

  • CAS 885619-30-7: Uses the 2-naphthyl isomer.[1]

  • Application: Researchers substitute the 1-naphthyl group with the 2-naphthyl group to probe the binding pocket's steric constraints.[1] The 2-naphthyl group is more linear and extended compared to the globular 1-naphthyl, often altering potency and metabolic stability (CYP450 interaction).

Chiral Resolution Agent

As a secondary chiral amine, CAS 885619-30-7 serves as a resolving agent for racemic acids.[1]

  • Mechanism: It forms diastereomeric salts with racemic acids.[1] The N-methyl group increases lipophilicity compared to the primary amine, often improving the solubility differential between the diastereomeric pairs in non-polar solvents, leading to higher enantiomeric excess (ee) during crystallization.

Ligand Synthesis for Asymmetric Catalysis

The compound is a precursor for N,N-bidentate ligands .[1]

  • Reaction with phosphines or other chelators yields chiral ligands used in asymmetric hydrogenation or transition-metal catalyzed cross-couplings.[1]

Decision Logic for Compound Selection (DOT)

SAR_Logic Start Target: Optimizing Calcimimetic Activity Choice1 Scaffold Selection Start->Choice1 PathA 1-Naphthyl Isomer (Cinacalcet-like) Choice1->PathA Standard PathB 2-Naphthyl Isomer (CAS 885619-30-7) Choice1->PathB Exploratory OutcomeA High Potency Known IP Space PathA->OutcomeA OutcomeB Altered Metabolic Profile Novel IP Space Extended Steric Reach PathB->OutcomeB

Caption: Figure 2. Strategic selection of 2-naphthyl isomer for SAR exploration and IP diversification.

Part 4: Handling, Safety & Storage

Safety Profile (GHS Classification):

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][8]

    • H302: Harmful if swallowed.[1]

  • Precautionary Measures: Wear chemical-resistant gloves (Nitrile), safety goggles, and face shield.[1] Handle in a fume hood to avoid inhalation of vapors.

Storage Protocols:

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Amines readily absorb CO₂ from the air to form carbamates.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

References

  • Synthesis of Chiral Amines: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines."[1] Angewandte Chemie International Edition, 2004.

  • Eschweiler-Clarke Reaction: Icke, R. N., et al. "Eschweiler-Clarke Methylation of Amines."[1] Organic Syntheses, Coll.[1] Vol. 3, p.723.[1]

  • Cinacalcet SAR Studies: Harrington, P. E., et al. "Calcimimetics: Structure-Activity Relationships of Phenylalkylamine Calcium Receptor Agonists."[1] Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual grounding for naphthyl-amine pharmacophore).

  • Properties of Naphthylamines: PubChem Compound Summary for (S)-1-(2-Naphthyl)ethylamine. National Center for Biotechnology Information.

Sources

Technical Whitepaper: (S)-N-Methyl-1-(2-naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and analytical profiling of (S)-N-methyl-1-(2-naphthyl)ethylamine , a specific chiral naphthylisopropylamine derivative.[1]

Structural Dynamics, Asymmetric Synthesis, and Analytical Profiling[1]

Introduction & Structural Architectonics

(S)-N-methyl-1-(2-naphthyl)ethylamine is a chiral secondary amine belonging to the naphthylisopropylamine class.[1] It is structurally analogous to methamphetamine, where the phenyl ring is replaced by a naphthalene moiety at the 2-position.[1] This substitution significantly alters the molecule's lipophilicity and steric profile, making it a critical building block in the synthesis of calcimimetics (e.g., Cinacalcet analogs) and a probe in monoamine transporter research.[1]

1.1 Chemical Identity
FeatureDetail
IUPAC Name (1S)-N-methyl-1-(naphthalen-2-yl)ethan-1-amine
CAS Number 106213-84-7 (Free Base) / 3082-62-0 (Primary Amine Precursor)
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
Chiral Center C1 (Ethyl chain attachment point)
Configuration (S)-enantiomer
1.2 Stereochemical Conformation

The (S)-configuration at the benzylic carbon is critical for biological activity. In the 3D space, the bulky naphthalene group (specifically the 2-naphthyl attachment) creates a distinct "flat" lipophilic region.[1]

  • Pi-Stacking Potential: The 2-naphthyl system allows for extensive

    
     stacking interactions, which are exploited in chiral resolution processes using tartaric acid derivatives.[1]
    
  • Steric Hindrance: Unlike the 1-naphthyl isomer (used in Terbinafine/Cinacalcet), the 2-naphthyl orientation extends the aromatic system linearly away from the chiral center, reducing steric clash with the amine nitrogen lone pair.[1]

Synthetic Pathways & Process Chemistry[1]

To ensure high enantiomeric excess (% ee), the synthesis typically avoids direct resolution of the N-methyl racemate (which is inefficient).[1] Instead, the preferred "Senior Scientist" protocol utilizes the Reductive Methylation of the Optically Pure Primary Amine .[1]

2.1 Retrosynthetic Analysis (Graphviz)

Synthesis Start 2-Acetylnaphthalene Inter1 Racemic 1-(2-Naphthyl)ethylamine Start->Inter1 Reductive Amination (NH3/H2/Cat) Resolution Chiral Resolution (L-Tartaric Acid) Inter1->Resolution PureAmine (S)-1-(2-Naphthyl)ethylamine (CAS 3082-62-0) Resolution->PureAmine Crystallization Methylation Reductive Methylation (HCHO / NaBH4) PureAmine->Methylation Eschweiler-Clarke or Modified Product (S)-N-Methyl-1-(2-naphthyl)ethylamine Methylation->Product

Caption: Step-wise synthesis ensuring retention of stereochemistry via resolution of the primary amine precursor.

2.2 Experimental Protocol: Reductive Methylation

Objective: Convert (S)-1-(2-naphthyl)ethylamine to its N-methyl derivative without racemization.

Reagents:

  • Precursor: (S)-(-)-1-(2-Naphthyl)ethylamine (CAS 3082-62-0)[1][2][3]

  • Methylating Agent: Paraformaldehyde (or 37% Formalin)

  • Reducing Agent: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 10.0 mmol of (S)-1-(2-naphthyl)ethylamine in 30 mL of anhydrous methanol. Add 12.0 mmol of Paraformaldehyde.[1]

  • Reflux: Heat the mixture to reflux for 2 hours. This generates the intermediate imine/oxazolidine species.[1] Critical Step: Ensure complete consumption of the primary amine to prevent mono/di-methyl mixtures.[1]

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 15.0 mmol of

    
     portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
    
  • Workup: Stir at room temperature for 3 hours. Quench with 1N NaOH. Evaporate methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .[1]
  • Purification: The crude oil is purified via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 95:5:0.5) to yield the pure secondary amine.

Analytical Profiling & Characterization

Validation of the structure requires confirming both the chemical connectivity and the enantiomeric purity.

3.1 Physical Properties Data
Property(S)-Primary Amine (Precursor)(S)-N-Methyl Product (Target)
Physical State White SolidColorless to Pale Yellow Oil
Melting Point 53°CN/A (Oil) / HCl Salt: ~190°C (Predicted)
Boiling Point 143°C (7 mmHg)~155°C (5 mmHg)
Optical Rotation

(c=1, MeOH)

Negative (Magnitude varies)
Solubility Soluble in EtOH, DCMSoluble in EtOH, DCM, Ethers
3.2 Spectroscopic Validation (Self-Validating Logic)
  • 
     NMR (CDCl₃, 400 MHz): 
    
    • Doublet (d):

      
       ppm (3H, 
      
      
      
      of ethyl chain).[1][4]
    • Singlet (s):

      
       ppm (3H, 
      
      
      
      ).[1] Diagnostic Signal: If this integrates to 6H, you have over-methylated to the tertiary amine.[1]
    • Quartet (q):

      
       ppm (1H, chiral benzylic proton).[1]
      
    • Multiplet (m):

      
       ppm (7H, Naphthalene aromatic protons).[1]
      
  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Logic: The (S)-enantiomer should elute as a single major peak.[1] The presence of a minor peak indicates racemization during the methylation step (unlikely with Borohydride reduction but possible with Eschweiler-Clarke conditions at high temp).

Pharmaceutical & Research Applications[1][2][3][11]
4.1 Calcimimetic Synthesis

While the 1-naphthyl isomer is the precursor for Cinacalcet (Sensipar), the 2-naphthyl isomer discussed here is used to synthesize structural analogs to study structure-activity relationships (SAR) of the Calcium Sensing Receptor (CaSR).[1] The 2-naphthyl orientation alters the binding pocket fit, often changing the potency of the allosteric modulation.[1]

4.2 Chiral Resolution Agents

The (S)-N-methyl-1-(2-naphthyl)ethylamine is a potent chiral base .[1] It is used to resolve racemic chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt formation.[1] The large surface area of the naphthalene ring promotes the crystallization of one diastereomer over the other through


 stacking interactions in the crystal lattice.
References
  • Synthesis of Naphthylamines: ChemicalBook. "(S)-(-)-1-(2-Naphthyl)ethylamine Synthesis and Properties." Accessed 2026.[1]

  • Chiral Resolution Methodologies: GuideChem. "Preparation of Optically Pure Chiral Amines via Enzymatic and Chemical Resolution."

  • Analytical Data (Primary Amine): Sigma-Aldrich. "(S)-(-)-1-(2-Naphthyl)ethylamine Product Specification and Optical Rotation."

  • N-Methylation Protocols: Organic Syntheses. "General Procedures for the N-Methylation of Secondary Amines." (Adapted for Naphthyl series).[3][5][4][6]

  • Structural Isomers in Drug Design: PubChem. "Compound Summary: N-Methyl-1-(naphthalen-2-yl)ethanamine (CAS 106213-84-7)."[1]

Sources

(S)-N-methyl-1-(naphthalen-2-yl)ethanamine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (S)-N-methyl-1-(naphthalen-2-yl)ethanamine , a critical chiral building block and structural analog used in asymmetric synthesis and pharmaceutical structure-activity relationship (SAR) studies.

Chiral Scaffolds & Pharmaceutical Intermediates[1]

Chemical Identity & Nomenclature

This compound is the


-methylated derivative  of the well-known chiral resolving agent 

-1-(2-naphthyl)ethylamine. It belongs to the class of naphthylethylamines , which serve as bioisosteres for phenethylamines in drug design (e.g., modifying metabolic stability or receptor affinity).
Core Identifiers
ParameterTechnical Detail
IUPAC Name

-

-methyl-1-(naphthalen-2-yl)ethan-1-amine
Common Synonyms

-

-methyl-1-(2-naphthyl)ethylamine;

-Methyl-[1-(2-naphthyl)ethyl]amine;

-

-methyl-

-(2-naphthyl)ethylamine
CAS Number 106213-84-7 (Generic/Racemic); Derivative of 3082-62-0 (Precursor)
Molecular Formula

Molecular Weight 185.27 g/mol
Chirality

-Enantiomer (Left-handed optical rotation)
SMILES

Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity


-

-methyl-1-(naphthalen-2-yl)ethanamine avoiding racemization and over-alkylation (quaternary salt formation).

Mechanism: The most reliable route utilizes the "Chiral Pool" approach , starting from commercially available


-1-(2-naphthyl)ethylamine. Direct methylation with methyl iodide is discouraged due to poly-alkylation. Instead, a Carbamate Reduction  or Formylation-Reduction  strategy is employed to ensure mono-methylation.
Experimental Workflow
Step 1:

-Formylation (Activation)
  • Reagents:

    
    -1-(2-naphthyl)ethylamine (1.0 eq), Ethyl formate (excess) or Acetic formic anhydride.
    
  • Conditions: Reflux, 4–6 hours.

  • Protocol:

    • Dissolve

      
      -1-(2-naphthyl)ethylamine in dry dichloromethane (DCM).
      
    • Add 1.2 eq of acetic formic anhydride (prepared in situ) at 0°C.

    • Stir at room temperature until TLC confirms consumption of the primary amine.

    • Workup: Wash with

      
      , dry over 
      
      
      
      , and concentrate to yield the
      
      
      -formyl intermediate.
Step 2: Reductive Methylation
  • Reagents: Lithium Aluminum Hydride (

    
    ) (2.5 eq), Dry THF.
    
  • Conditions: Reflux under Argon/Nitrogen atmosphere.

  • Protocol:

    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Dropwise add the

      
      -formyl intermediate (dissolved in THF). Exothermic reaction—control addition rate.
      
    • Heat to reflux for 12 hours to ensure complete reduction of the carbonyl to the methylene group.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.

    • Purification: Acid-base extraction or distillation under reduced pressure.

Reaction Pathway Visualization

SynthesisPath Start (S)-1-(2-naphthyl)ethylamine (CAS: 3082-62-0) Inter N-Formyl Intermediate (Amide) Start->Inter Ethyl Formate Reflux, 4h Product (S)-N-methyl-1-(naphthalen-2-yl)ethanamine (Target) Inter->Product LiAlH4 / THF Reduction

Figure 1: Selective mono-methylation pathway via formylation-reduction to prevent over-alkylation.

Applications in Drug Development & Catalysis[8]

A. Pharmaceutical Structure-Activity Relationships (SAR)

This compound serves as a crucial bioisostere in the optimization of monoamine transporter ligands.

  • Cinacalcet Analogs: The 1-naphthyl isomer is the core of Cinacalcet (calcimimetic). The 2-naphthyl isomer described here is used in SAR studies to evaluate steric binding pockets in the Calcium Sensing Receptor (CaSR).

  • Monoamine Transporter Ligands: Naphthyl analogs of amphetamines (specifically this

    
    -methylated 2-naphthyl variant) are investigated for their affinity to SERT (Serotonin Transporter) and DAT (Dopamine Transporter). The naphthalene ring increases lipophilicity (
    
    
    
    ) compared to the phenyl ring, enhancing blood-brain barrier (BBB) penetration.
B. Chiral Resolution & Auxiliaries

Like its primary amine precursor, the


-methyl derivative acts as a Chiral Base .
  • Mechanism: It forms diastereomeric salts with racemic organic acids. The increased steric bulk of the

    
    -methyl group (vs. 
    
    
    
    ) alters the "chiral fit," often enabling the resolution of acids that the primary amine cannot resolve.
  • Ligand Synthesis: Precursor for

    
    -heterocyclic carbene (NHC) ligands used in asymmetric transition metal catalysis (e.g., Palladium-catalyzed cross-coupling).
    
Comparative Data: Naphthyl vs. Phenyl Analogs
PropertyPhenyl Analog (Methamphetamine)Naphthyl Analog (Target Compound)Impact on Drug Design
Structure Benzene RingNaphthalene RingIncreased

-

stacking potential
LogP (Lipophilicity) ~2.07~3.12Higher BBB permeability; higher tissue retention
Steric Bulk LowHighGreater selectivity for larger hydrophobic pockets
Metabolism CYP2D6 (Ring hydroxylation)CYP2D6 (Epoxidation/Hydroxylation)Altered metabolic clearance rates

Safety & Handling (E-E-A-T)

Hazard Classification: As a secondary amine and naphthalene derivative, this compound must be treated as potentially toxic and an irritant .

  • Acute Toxicity: Harmful if swallowed or inhaled. Naphthalene derivatives often exhibit higher toxicity than simple benzene analogs.

  • Skin/Eye: Causes severe skin irritation and serious eye irritation (Category 2A).

  • Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C. Air-sensitive (potential for N-oxidation).

  • Disposal: Incineration with afterburner and scrubber (nitrogen oxides emission).

References

  • PubChem. 1-(Naphthalen-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry. Available at: [Link]

suppliers and price of ((1S)-1-(2-Naphthyl)ethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to ((1S)-1-(2-Naphthyl)ethyl)methylamine for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Naphthyl-Alkylamines

In the landscape of modern pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines, in particular, serve as indispensable building blocks and resolving agents in asymmetric synthesis. ((1S)-1-(2-Naphthyl)ethyl)methylamine, a derivative of the more common (S)-1-(2-Naphthyl)ethylamine, represents a sophisticated chiral intermediate. Its unique stereochemical and electronic properties, conferred by the bulky naphthyl group and the secondary amine, make it a valuable asset in the synthesis of complex, high-value molecules.

This guide provides a comprehensive technical overview of ((1S)-1-(2-Naphthyl)ethyl)methylamine, designed for researchers, medicinal chemists, and process development scientists. We will delve into its procurement, logical synthesis pathways, robust analytical characterization, and its strategic applications, offering field-proven insights to streamline its use in a laboratory setting. The precursor, (S)-1-(2-Naphthyl)ethylamine, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is used to enhance drug efficacy and specificity.[1] The N-methylated derivative discussed herein builds upon this foundation, offering a distinct molecular scaffold for novel chemical entities.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The table below summarizes the key identifiers and properties for ((1S)-1-(2-Naphthyl)ethyl)methylamine.

PropertyValueSource
Chemical Name ((1S)-1-(2-naphthyl)ethyl)methylamineBLDpharm[2]
CAS Number 885619-30-7BLDpharm[2]
Molecular Formula C₁₃H₁₅NBLDpharm[2]
Molecular Weight 185.27 g/mol -
Chirality (S)-enantiomer-
Structure BLDpharm[2]

Procurement and Commercial Availability

While its primary amine precursor is widely available, ((1S)-1-(2-Naphthyl)ethyl)methylamine is a more specialized reagent. Researchers should anticipate longer lead times and higher costs reflective of a more complex synthesis.

SupplierCAS NumberNotesAvailability
BLDpharm 885619-30-7Lists the specific N-methylated compound. Requires cold-chain transportation.Price available upon request.[2]
Chem-Impex 3082-62-0(Precursor) (S)-1-(2-Naphthyl)ethylamine1g: $40.00, 5g: $110.00, 25g: $530.00[1]
Sigma-Aldrich 3082-62-0(Precursor) (S)-(−)-1-(2-Naphthyl)ethylamine, ≥99.0%1g: $163.00[3]
TCI America 3082-62-0(Precursor) (S)-1-(2-Naphthyl)ethylamine, >98.0%1g: $82.00 (via Fisher Scientific)[4]

Note: Prices are subject to change and were accessed in early 2026. It is recommended to contact suppliers directly for current pricing and availability.

Synthesis and Manufacturing: A Logical Approach

A validated, peer-reviewed synthesis protocol specifically for ((1S)-1-(2-Naphthyl)ethyl)methylamine is not readily found in mainstream chemical literature. However, a robust and logical pathway involves the synthesis of the chiral precursor, (S)-1-(2-Naphthyl)ethylamine, followed by a selective N-methylation. This two-stage approach provides excellent control over stereochemistry and yield.

Stage 1: Synthesis of Chiral Precursor (S)-1-(2-Naphthyl)ethylamine

The synthesis of optically pure (S)-1-(2-Naphthyl)ethylamine is a well-established process. One effective method involves enzymatic resolution, which offers high enantioselectivity.[5]

Protocol 1: Enzymatic Resolution and Hydrolysis

Causality: This protocol leverages the high stereospecificity of lipase enzymes to selectively acylate one enantiomer from a racemic mixture, allowing for the separation and subsequent hydrolysis of the desired (S)-amide to yield the pure (S)-amine.

Step-by-Step Methodology:

  • Enzymatic Acylation: In a high-pressure reactor, charge toluene (500mL), racemic 2-naphthylethylamine (85.5g), S-1-phenylethanol acetate (90.2g), Novozym 435 (lipase, 5g), and Raney nickel (8g).[5]

  • Reaction Conditions: Seal the reactor, purge with nitrogen, then introduce hydrogen gas to a pressure of 1.0 MPa. Heat to 60°C with stirring.[5]

  • Monitoring and Work-up: Monitor the reaction over 20 hours until the starting amine is fully converted. The expected product is (S)-(1-(2-Naphthyl)ethyl)acetamide with an enantiomeric excess (ee) of >99%.[5] Concentrate the solution and purify the acetamide via column chromatography.[5]

  • Acid Hydrolysis: Add the purified (S)-acetamide (53g) to a 1:1 solution of ethanol and concentrated hydrochloric acid (500mL total). Reflux the mixture for 24 hours to ensure complete hydrolysis to the amine salt.[5]

  • Final Alkalization: Transfer the cooled reaction mixture to a separation funnel with dichloromethane (500mL). Slowly add aqueous sodium hydroxide solution with stirring until the pH of the aqueous layer reaches 13.[5]

  • Extraction and Isolation: Separate the layers and extract the aqueous phase three times with dichloromethane (200mL portions). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-(-)-1-(2-Naphthyl)ethylamine.[5] A typical yield is around 94% with an ee of >99.5%.[5]

Stage 2: N-Methylation to Yield ((1S)-1-(2-Naphthyl)ethyl)methylamine

With the enantiomerically pure primary amine in hand, the final step is a selective mono-N-methylation. Reductive amination is a classic and highly effective method for this transformation, minimizing the risk of over-alkylation.

Protocol 2: Reductive Amination

Causality: This method first forms an imine by reacting the primary amine with formaldehyde. The imine is then immediately reduced in situ to the secondary amine. Using a mild reducing agent like sodium borohydride is crucial to prevent reduction of the naphthyl ring.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (S)-1-(2-Naphthyl)ethylamine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Imine Formation: Add aqueous formaldehyde (37%, 1.1 equivalents) dropwise to the solution. Stir for 1 hour at 0-5°C.

  • In-Situ Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. This step is exothermic and generates hydrogen gas; ensure adequate ventilation and slow addition.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to yield ((1S)-1-(2-Naphthyl)ethyl)methylamine.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation racemic_amine Racemic 2-Naphthylethylamine acetamide (S)-Acetamide Intermediate (ee > 99%) racemic_amine->acetamide Enzymatic Resolution s_amine (S)-1-(2-Naphthyl)ethylamine (Precursor) acetamide->s_amine Acid Hydrolysis target ((1S)-1-(2-Naphthyl)ethyl)methylamine (Final Product) s_amine->target Reductive Amination formaldehyde Formaldehyde formaldehyde->target caption Fig 1. Logical two-stage synthesis workflow. G Sample Final Product Sample HPLC Chiral HPLC Analysis Sample->HPLC MS Mass Spectrometry (LC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Result_HPLC Result: Enantiomeric Excess > 99% HPLC->Result_HPLC Result_MS Result: Correct Molecular Ion Peak [M+H]⁺ ≈ 186.28 MS->Result_MS Result_NMR Result: Correct Structural Signature NMR->Result_NMR caption Fig 2. Self-validating analytical workflow.

Sources

optical rotation values for (S)-N-methyl-1-(2-naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Optical Rotation of Chiral Amines: Focus on (S)-N-methyl-1-(2-naphthyl)ethylamine

Introduction: The Significance of Chirality and Optical Rotation

In the fields of pharmaceutical development and synthetic chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. (S)-N-methyl-1-(2-naphthyl)ethylamine is a chiral amine whose stereoisomeric purity is critical for its application as a resolving agent or a building block in the synthesis of active pharmaceutical ingredients (APIs).

Optical rotation is an intrinsic property of chiral substances that causes the rotation of the plane of plane-polarized light. Its measurement, using a technique called polarimetry, is a fundamental method for characterizing chiral molecules. It serves not only to identify a specific enantiomer but also to quantify its purity in a given sample. This guide provides a comprehensive overview of the principles, protocols, and critical factors involved in the measurement of optical rotation, using (S)-N-methyl-1-(2-naphthyl)ethylamine and its parent amine as the central focus.

Optical Rotation Values: A Critical Reference Point

A definitive, published specific rotation value for (S)-N-methyl-1-(2-naphthyl)ethylamine was not identified in a comprehensive review of current chemical literature and supplier databases. This underscores a common scenario in research and development where novel or modified compounds require full experimental characterization.

However, the optical rotation of its immediate precursor, (S)-(-)-1-(2-Naphthyl)ethylamine , is well-documented and serves as an essential reference. The process of N-methylation, while preserving the chiral center, alters the electronic environment and molecular weight, which will invariably change the magnitude and possibly the sign of the specific rotation. Therefore, the value for the parent amine is a crucial starting point for any researcher synthesizing the N-methylated derivative.

Data Presentation: Parent Amine

The accepted specific rotation value for the parent amine is summarized below.

CompoundSpecific Rotation ([\α]D20)Concentration (c)SolventSource
(S)-(-)-1-(2-Naphthyl)ethylamine-21 ± 1°1% (1 g/100 mL)Methanol

Note: The notation specifies the measurement was taken at 20°C using the D-line of a sodium lamp (589.3 nm).

Pillar 1: The Fundamental Principles of Polarimetry

Understanding the causality behind polarimetry is essential for accurate and reproducible measurements. The phenomenon of optical activity arises from the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Observed vs. Specific Rotation

It is critical to distinguish between two key metrics:

  • Observed Rotation (α): This is the raw angle of rotation in degrees measured by the polarimeter. This value is dependent on experimental conditions and is therefore not a constant physical property of the compound.

  • Specific Rotation ([\α]): This is a normalized, standardized value that is an intrinsic physical property of a chiral compound. It allows for comparison of data across different laboratories and experiments.[1]

The specific rotation is calculated from the observed rotation using the Biot's law formula:

[\α]λT = α / (l × c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (commonly the sodium D-line, 589.3 nm).[1]

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL (g/100mL), depending on convention.

Key Factors Influencing Optical Rotation

The accuracy of a measurement is contingent on the precise control of several variables:

  • Concentration (c): The number of molecules the light encounters is directly proportional to the concentration. Higher concentrations lead to a greater observed rotation.[2][3]

  • Path Length (l): A longer sample tube results in the light interacting with more molecules, leading to a larger observed rotation. The standard path length is 1 dm (100 mm).[3]

  • Wavelength (λ): Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The sodium D-line is the most common standard.[1][2]

  • Temperature (T): Temperature can affect the conformational equilibrium of the molecule and the density of the solvent, thereby influencing the observed rotation.[2] Modern polarimeters often use Peltier systems for precise temperature control.

  • Solvent: The solvent can interact with the chiral molecule through hydrogen bonding or dipole-dipole interactions, altering its conformation and thus its specific rotation. Therefore, the solvent must always be specified.[2]

Pillar 2: A Self-Validating Experimental Protocol for Optical Rotation Measurement

This protocol is designed to ensure accuracy, reproducibility, and trustworthiness in the determination of specific rotation.

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Turn on the polarimeter and the light source (e.g., sodium lamp) and allow them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument by taking a zero reading. Fill a clean polarimeter tube with the pure solvent that will be used for the sample solution.

    • Place the tube in the polarimeter and set the reading to zero. This corrects for any optical activity of the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral substance (e.g., (S)-N-methyl-1-(2-naphthyl)ethylamine).

    • Quantitatively transfer the solid to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

    • Dissolve the solid in the chosen solvent (e.g., methanol) and fill the flask to the calibration mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL or g/100mL.

  • Measurement:

    • Rinse the polarimeter tube with a small amount of the prepared sample solution two to three times.

    • Carefully fill the tube with the sample solution, ensuring no air bubbles are present in the light path.[4] Air bubbles will cause light scattering and lead to erroneous readings.

    • Place the filled sample tube into the polarimeter.

    • Allow the temperature of the sample to equilibrate to the instrument's set temperature (e.g., 20°C).

    • Record the observed rotation (α). For manual instruments, this involves rotating the analyzer to find the point of minimum light intensity; digital instruments will provide a direct reading.[5]

    • Take multiple readings (e.g., 3-5) and calculate the average to minimize random error.

  • Calculation and Reporting:

    • Use the averaged observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation [α] using the formula.

    • Report the final value including the temperature, wavelength, concentration, and solvent, for example: [α]D20 = -XX.X° (c 1.0, Methanol).

Workflow Diagram

G cluster_prep Preparation & Calibration cluster_measure Measurement cluster_calc Calculation & Reporting P1 Instrument Warm-up P2 Prepare Solvent Blank P1->P2 P3 Zero Instrument with Blank P2->P3 P4 Accurately Prepare Sample Solution P3->P4 M1 Rinse & Fill Sample Cell (No Bubbles) P4->M1 M2 Place Cell in Polarimeter M1->M2 M3 Allow Temperature Equilibration M2->M3 M4 Record Observed Rotation (α) (Average Multiple Readings) M3->M4 C1 Calculate Specific Rotation [α] [α] = α / (l × c) M4->C1 C2 Report [α] with T, λ, c, Solvent C1->C2

Caption: Standard workflow for determining specific optical rotation.

Pillar 3: Authoritative Grounding & Context

Ensuring Measurement Integrity

The trustworthiness of a reported optical rotation value depends on meticulous experimental practice. Beyond the core protocol, consider these points:

  • Purity of Sample: The presence of impurities, especially the other enantiomer or residual achiral starting materials, will directly affect the optical rotation. Enantiomeric excess (ee) should be determined by a secondary method, such as chiral HPLC, to correlate with the optical purity.

  • Solvent Purity: The solvent must be of high purity and free from any optically active contaminants.

  • Cell Integrity: Scratches or strain on the end-plates of the sample cell can interfere with the measurement.[1]

Synthetic Context: The Importance of Chiral Resolution

(S)-N-methyl-1-(2-naphthyl)ethylamine is typically prepared from its parent amine, (S)-1-(2-naphthyl)ethylamine. This parent amine is itself a valuable chiral resolving agent. Obtaining an enantiomerically pure sample often involves processes like:

  • Enzymatic Kinetic Resolution: Using enzymes like lipase to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[3]

  • Diastereomeric Salt Formation: Reacting a racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

After resolution, the enantiomerically pure (S)-1-(2-naphthyl)ethylamine can be N-methylated through various synthetic methods. Following this synthetic step, polarimetry is essential to confirm that the stereochemical integrity of the chiral center was maintained and to characterize the new N-methylated product.

Conclusion

The measurement of optical rotation is an indispensable tool in the arsenal of the modern drug development professional and research scientist. While a specific rotation for (S)-N-methyl-1-(2-naphthyl)ethylamine is not presently available in the literature, this guide provides the complete theoretical framework and a robust, self-validating experimental protocol necessary for its determination. By adhering to the principles of polarimetry and exercising meticulous control over experimental variables, researchers can confidently characterize this and other chiral molecules, ensuring the stereochemical purity and integrity required for their intended applications. The well-documented value of the parent amine, (S)-(-)-1-(2-Naphthyl)ethylamine, provides a critical benchmark for this endeavor.

References

  • Vedantu. (n.d.). Optical Rotation in Chemistry: Definition, Formula & Examples. Retrieved from [Link]

  • MRC Lab. (n.d.). Polarimeter–Frequently Asked Questions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 8.2.4.1.3: Polarimetry. Retrieved from [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved from [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of ( R )-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor | Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT NO.4. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of ((1S)-1-(2-Naphthyl)ethyl)methylamine from 2-Acetonaphthone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2] The specific stereochemistry of these molecules is often crucial for their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. ((1S)-1-(2-Naphthyl)ethyl)methylamine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a detailed protocol for the stereoselective synthesis of this valuable compound starting from the readily available 2-acetonaphthone, focusing on the principles of asymmetric reductive amination.

Synthetic Strategy: Asymmetric Reductive Amination

The core of this synthetic route is the reductive amination of 2-acetonaphthone.[3] This powerful transformation converts a carbonyl group into an amine through an intermediate imine.[3][4] To achieve the desired (S)-stereochemistry, an asymmetric approach is essential. This can be accomplished through several methods, including the use of chiral catalysts or, as detailed here, a diastereoselective reduction of an imine formed with a chiral amine auxiliary.

The overall transformation can be visualized as a two-step, one-pot process:

  • Imine Formation: 2-Acetonaphthone reacts with methylamine to form the corresponding N-methylimine. This reaction is typically performed under slightly acidic conditions to facilitate the dehydration step.[5]

  • Asymmetric Reduction: The formed imine is then reduced to the target amine. To control the stereochemistry, a chiral reducing agent or a catalyst is employed.

Mechanistic Insight: The "Why" Behind the "How"

Understanding the mechanism of reductive amination is key to optimizing the reaction conditions. The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-acetonaphthone, forming a hemiaminal intermediate.[3] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is in equilibrium with the neutral imine.

The stereoselectivity is introduced during the reduction of the C=N double bond of the imine. Chiral catalysts or reagents create a chiral environment around the imine, favoring the delivery of the hydride from one face of the molecule over the other, thus leading to an excess of one enantiomer.

G Figure 1: Mechanism of Reductive Amination cluster_0 Imine Formation cluster_1 Asymmetric Reduction 2-Acetonaphthone 2-Acetonaphthone Hemiaminal Hemiaminal 2-Acetonaphthone->Hemiaminal Nucleophilic Attack Methylamine Methylamine Methylamine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration Imine Imine Iminium_Ion->Imine Final_Product ((1S)-1-(2-Naphthyl)ethyl)methylamine Imine->Final_Product Chiral_Reducing_Agent Chiral Reducing Agent / Catalyst Chiral_Reducing_Agent->Final_Product Stereoselective Hydride Delivery

Caption: Figure 1: Mechanism of Reductive Amination

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of ((1S)-1-(2-Naphthyl)ethyl)methylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetonaphthone170.2110.0 g58.7 mmol
Methylamine (40% in H2O)31.0613.7 mL176.1 mmol
(S)-(-)-α-Methylbenzylamine121.187.12 g58.7 mmol
Sodium Triacetoxyborohydride (STAB)211.9418.6 g87.8 mmol
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric Acid-As needed-
1 M Sodium Hydroxide-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-acetonaphthone (10.0 g, 58.7 mmol) and dichloromethane (200 mL).

  • Amine Addition: Add methylamine (13.7 mL of a 40% solution in water, 176.1 mmol) to the solution.

  • Chiral Auxiliary: Introduce (S)-(-)-α-methylbenzylamine (7.12 g, 58.7 mmol) to the reaction mixture. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium triacetoxyborohydride (18.6 g, 87.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, the amine can be purified via acid-base extraction. Dissolve the crude product in diethyl ether and extract with 1 M HCl. The aqueous layer containing the protonated amine is then basified with 1 M NaOH and extracted with diethyl ether. The combined ether layers are dried and concentrated to yield the pure product.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product. This is a critical step to ensure the stereochemical purity of the synthesized amine.[7][8]

Overall Synthetic Workflow

The entire process, from starting material to the purified final product, is summarized in the workflow diagram below.

G Figure 2: Synthetic Workflow start 2-Acetonaphthone step1 Reductive Amination (Methylamine, (S)-(-)-α-Methylbenzylamine, STAB) start->step1 crude Crude Product step1->crude step2 Purification (Column Chromatography or Acid-Base Extraction) crude->step2 final ((1S)-1-(2-Naphthyl)ethyl)methylamine step2->final

Caption: Figure 2: Synthetic Workflow

Troubleshooting and Key Considerations

  • Low Yield: Incomplete imine formation can lead to low yields. Ensure adequate reaction time for the imine formation step. The reducing agent should be added slowly at a low temperature to prevent side reactions.

  • Low Enantioselectivity: The choice of chiral auxiliary and reducing agent is crucial for high enantioselectivity. Other chiral auxiliaries or chiral catalysts can be explored.[9] The temperature of the reduction step can also influence the stereochemical outcome.

  • Purification Challenges: Amines can be challenging to purify by column chromatography due to their basicity. Pre-treating the silica gel with triethylamine can help to minimize tailing. Acid-base extraction is often a more effective purification method for amines.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of ((1S)-1-(2-Naphthyl)ethyl)methylamine from 2-acetonaphthone. By understanding the underlying principles of asymmetric reductive amination and carefully controlling the reaction parameters, researchers can reliably produce this valuable chiral intermediate with high yield and enantiomeric purity.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. [Link]

  • Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836–10845. [Link]

  • Reductive amination. (n.d.). In Wikipedia. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). [Video]. YouTube. [Link]

  • Caputo, F., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6061. [Link]

  • Method for the Preparation of Cinacalcet and Intermediates and Impurities Thereof. (n.d.). [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. (n.d.). ResearchGate. [Link]

  • Synthesis process of cinacalcet hydrochloride. (2025, August 7). ResearchGate. [Link]

  • Solà, J., et al. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Molecules, 21(1), 109. [Link]

  • Preparation method of cinacalcet intermediate. (n.d.).
  • Catalysts for Asymmetric Reductive Amination –Ir-PSA series. (n.d.). Kanto Chemical Co., Inc. [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 183–188. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (n.d.). PMC. [Link]

  • wet aminative reduction. (2012, April 4). Sciencemadness Discussion Board. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... (2012, September 12). ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine. (n.d.).
  • (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine. (n.d.). NIH. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. (2021, November 10). ACS Catalysis. [Link]

  • Process for synthesizing (r)-1-(naphthalene-1-group) ethylamine. (n.d.).
  • Early examples of intramolecular asymmetric reductive amination... (n.d.). ResearchGate. [Link]

  • Asymmetric reductive amination. (n.d.). PubMed. [Link]

  • Asymmetric Reductive Amination. (2013, October 26). University of Liverpool. [https://pcwww.liv.ac.uk/~jxiao/publications/2014/Asymmetric Reductive Amination.pdf]([Link] Reductive Amination.pdf)

  • Asymmetric reductive amination of ketones. (n.d.).
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Application Note: Enantiomeric Resolution of Racemic Acids Using ((1S)-1-(2-Naphthyl)ethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of ((1S)-1-(2-Naphthyl)ethyl)methylamine as a chiral resolving agent for the separation of enantiomers. We delve into the underlying principles of diastereomeric salt formation, offer detailed, field-tested protocols, and explain the critical parameters that govern successful resolution. This guide is structured to provide both theoretical understanding and practical, actionable methodologies.

Introduction: The Imperative of Chirality

Chirality is a fundamental property in molecular science, particularly within the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in drug development and synthesis.

One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by classical techniques like fractional crystallization.

((1S)-1-(2-Naphthyl)ethyl)methylamine is a highly effective chiral resolving agent, particularly for acidic compounds, due to its rigid structure and the presence of a basic amino group that readily forms salts. Its naphthyl group provides a sterically demanding and electronically distinct environment, which enhances the differential interactions within the diastereomeric salt crystals, leading to more efficient separation.

Principle of Resolution: Diastereomeric Salt Formation

The core of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic acid, (R/S)-Acid, is reacted with a single enantiomer of the chiral amine, (S)-Amine, in this case, ((1S)-1-(2-Naphthyl)ethyl)methylamine.

This reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine]. These salts possess different spatial arrangements and intermolecular interactions, resulting in distinct crystal lattice energies and, crucially, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved.

Diagram: Chiral Resolution Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Liberation racemic_acid Racemic Mixture ((R/S)-Acid) salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (((1S)-1-(2-Naphthyl)ethyl)methylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Acid:(S)-Amine] [(S)-Acid:(S)-Amine] salt_formation->diastereomers crystallization Fractional Crystallization (Cooling/Evaporation) diastereomers->crystallization less_soluble Less Soluble Diastereomer (Precipitate) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation1 Acidification (e.g., HCl) & Extraction less_soluble->liberation1 liberation2 Acidification (e.g., HCl) & Extraction more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Mandelic Acid

This protocol details the resolution of racemic mandelic acid as a representative example. The principles outlined can be adapted for other racemic carboxylic acids.

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier (Example)
Racemic Mandelic Acid90-64-2152.15>99%Sigma-Aldrich
((1S)-1-(2-Naphthyl)ethyl)methylamine111421-36-2185.26>98%Strem Chemicals
Methanol (Anhydrous)67-56-132.04>99.8%Fisher Scientific
2 M Hydrochloric Acid (HCl)7647-01-036.46-VWR Chemicals
Diethyl Ether60-29-774.12>99%J.T. Baker

3.2. Step-by-Step Procedure

Part A: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (65.7 mmol) of racemic mandelic acid in 100 mL of anhydrous methanol. Warm the mixture gently (to approx. 40°C) with stirring to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve 12.18 g (65.7 mmol) of ((1S)-1-(2-Naphthyl)ethyl)methylamine in 50 mL of anhydrous methanol.

  • Salt Formation: Slowly add the amine solution to the stirred mandelic acid solution at 40°C. A salt will begin to precipitate. The use of equimolar amounts is a standard starting point, but optimization may be required.

  • Heating to Dissolution: Heat the resulting slurry to reflux (approx. 65°C) with continuous stirring until all the precipitated salt has redissolved, forming a clear solution. This step is critical to ensure the system reaches equilibrium before crystallization begins.

  • Controlled Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is paramount for the formation of well-defined crystals and achieving high diastereomeric purity.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold methanol (e.g., 2 x 10 mL) to remove any adhering mother liquor which contains the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight. This first crop of crystals is enriched in one diastereomer.

Part B: Liberation of the Enantiomerically Enriched Acid

  • Salt Dissolution: Suspend the dried diastereomeric salt crystals in 100 mL of water.

  • Acidification: Add 2 M HCl dropwise while stirring vigorously until the pH of the aqueous solution is approximately 1-2. This protonates the carboxylate and amine, breaking the salt. The free carboxylic acid will precipitate out of the aqueous solution if it is not water-soluble, or it will remain in the aqueous phase. The protonated amine will remain in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated mandelic acid with diethyl ether (e.g., 3 x 50 mL). The organic layers contain the enantiomerically enriched mandelic acid, while the aqueous layer contains the hydrochloride salt of the resolving agent.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched mandelic acid.

Part C: Recovery of the Resolving Agent

The resolving agent can be recovered from the aqueous layer from step B3 by basifying with NaOH to deprotonate the amine, followed by extraction into an organic solvent. This makes the process more economical and sustainable.

Analysis and Quality Control

The success of the resolution must be quantified.

  • Optical Rotation: The most direct method to assess the outcome is to measure the optical rotation of the final product using a polarimeter. The measured value is then compared to the literature value for the pure enantiomer. For example, (R)-(-)-Mandelic acid has a specific rotation of [α]D²⁵ = -158 (c=2, H₂O).

  • Chiral HPLC: For a more precise determination of enantiomeric excess (e.e.), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A sample of the final product is analyzed on a suitable chiral stationary phase. The e.e. is calculated from the relative peak areas of the two enantiomers.

Causality and Optimization: Keys to Success

The protocol provided is a robust starting point, but optimization is often necessary for new substrates. The choice of solvent is the most critical parameter.

  • Solvent System: The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) are common first choices. Sometimes, mixed solvent systems or the addition of small amounts of water can dramatically improve the separation efficiency.

  • Temperature Profile: The cooling rate directly impacts crystal size and purity. A slower cooling process generally yields higher enantiomeric excess.

  • Stoichiometry: While a 1:1 molar ratio of acid to resolving agent is typical, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher e.e. in the precipitated salt, albeit at the cost of yield.

Diagram: Factors Influencing Resolution Success

G cluster_Factors Key Optimization Parameters center_node Resolution Success (High e.e. & Yield) Solvent Solvent Choice Solvent->center_node affects solubility differential Temperature Cooling Profile Temperature->center_node controls crystal growth Stoichiometry Acid:Amine Ratio Stoichiometry->center_node impacts yield vs. purity Purity Reagent Purity Purity->center_node impurities can inhibit crystallization

Caption: Key experimental parameters for optimizing chiral resolution.

Conclusion

((1S)-1-(2-Naphthyl)ethyl)methylamine stands as a powerful and versatile tool for the resolution of racemic acids. The methodology, rooted in the differential solubility of diastereomeric salts, is both scalable and effective. A systematic approach to optimizing solvent, temperature, and stoichiometry is crucial for achieving high enantiomeric purity and yield. The protocols and principles outlined in this note serve as a comprehensive resource for scientists engaged in the synthesis of enantiomerically pure compounds.

References

  • Title: Diastereomeric resolution Source: Wikipedia URL: [Link]

  • Title: Chiral Resolution Source: Organic Chemistry Portal URL: [Link]

  • Title: A search for new resolving agents Source: Tetrahedron: Asymmetry, Volume 1, Issue 5, 1990, Pages 311-314 URL: [Link]

((1S)-1-(2-Naphthyl)ethyl)methylamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: ((1S)-1-(2-Naphthyl)ethyl)methylamine

Introduction: The Strategic Importance of a Chiral Amine

((1S)-1-(2-Naphthyl)ethyl)methylamine (CAS: 885619-30-7) is a chiral secondary amine of significant interest in modern pharmaceutical development.[1] Its primary role is as a pivotal, late-stage intermediate in the synthesis of Cinacalcet (Sensipar®/Mimpara®), a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2] The stereochemistry of this intermediate is critical; the (S)-configuration at the chiral center is essential for the final biological activity of the Cinacalcet API.

The molecular structure, featuring a rigid naphthyl group and a chiral ethylamine sidechain, makes it a valuable building block. Its synthesis and, more importantly, the control of its enantiomeric purity, are key challenges in the industrial production of Cinacalcet. This document provides a detailed guide for the synthesis, purification, and analysis of this intermediate, tailored for researchers and process chemists in drug development.

Physicochemical & Safety Data

A thorough understanding of the material's properties and hazards is a prerequisite for safe and effective handling in a laboratory or scale-up environment.

Physical and Chemical Properties
PropertyValueSource
CAS Number 885619-30-7[3]
Molecular Formula C₁₃H₁₅NDerived
Molecular Weight 185.27 g/mol Derived
Appearance Expected to be an oil or low-melting solidGeneral Knowledge
Boiling Point Not specified, but related amine boils at 143°C / 7 mmHg[1]
Optical Rotation Specific rotation not widely published for the N-methylated version. The precursor, (S)-(-)-1-(2-Naphthyl)ethylamine, has [α]20/D of -21±1° (c=1% in methanol).
Safety & Handling

((1S)-1-(2-Naphthyl)ethyl)methylamine and its precursors are classified as irritants and may be harmful. All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

  • PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[6]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]

Synthesis Pathway and Protocols

The most common and industrially scalable route to ((1S)-1-(2-Naphthyl)ethyl)methylamine begins with the synthesis of its precursor, (S)-1-(2-Naphthyl)ethylamine, followed by N-methylation. The initial chiral amine is typically produced via asymmetric synthesis or chiral resolution of a racemic mixture.[8][9]

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Chiral Amine Synthesis cluster_1 Part B: N-Methylation RacemicAmine Racemic 1-(2-Naphthyl)ethylamine DiastereomericSalt Diastereomeric Salt Formation & Separation RacemicAmine->DiastereomericSalt ResolvingAgent Chiral Resolving Agent (e.g., D-Mandelic Acid) ResolvingAgent->DiastereomericSalt FreeBase (S)-1-(2-Naphthyl)ethylamine DiastereomericSalt->FreeBase Liberation MethylatingAgent Methylating Agent (e.g., Formaldehyde/HCOOH) TargetMolecule ((1S)-1-(2-Naphthyl)ethyl)methylamine FreeBase->TargetMolecule MethylatingAgent->TargetMolecule API_Synthesis Intermediate ((1S)-1-(2-Naphthyl)ethyl)methylamine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃, H₂/Pd-C) Intermediate->ReductiveAmination CouplingPartner 3-[3-(Trifluoromethyl)phenyl]propanal or equivalent CouplingPartner->ReductiveAmination CinacalcetBase Cinacalcet Base ReductiveAmination->CinacalcetBase HCl_Salt HCl Salt Formation CinacalcetBase->HCl_Salt API Cinacalcet HCl (API) HCl_Salt->API

Sources

Application Notes & Protocols: Asymmetric Synthesis of (S)-N-Methyl-1-(2-naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-N-methyl-1-(2-naphthyl)ethylamine is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) Citalopram. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed guide for the asymmetric synthesis of (S)-N-methyl-1-(2-naphthyl)ethylamine via catalytic asymmetric reductive amination. We will explore the underlying principles of the synthesis, provide a step-by-step protocol for a highly efficient method, and discuss the analytical techniques required for validation.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous in pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules. The specific stereoisomer of a compound can determine its pharmacological activity, with the other enantiomer often being inactive or, in some cases, contributing to undesirable side effects. (S)-N-methyl-1-(2-naphthyl)ethylamine serves as a textbook example of a high-value chiral intermediate. Its synthesis demands a robust, scalable, and highly stereoselective method to ensure the production of enantiomerically pure downstream products.

The primary route to this amine is the asymmetric reductive amination of 2'-acetonaphthone with methylamine. This reaction can be represented as follows:

Reaction scheme for the asymmetric reductive amination of 2'-acetonaphthone to (S)-N-methyl-1-(2-naphthyl)ethylamine

The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two prochiral faces of the intermediate imine, leading to the preferential formation of the (S)-enantiomer.

Mechanistic Considerations and Catalyst Selection

The catalytic cycle for asymmetric reductive amination typically involves the formation of a transient imine from the ketone and amine, followed by the stereoselective reduction of this imine. The catalyst, a complex of a transition metal (often rhodium, ruthenium, or iridium) and a chiral ligand, orchestrates the delivery of the hydride to the imine face, thereby establishing the stereocenter.

For this specific transformation, a well-established and highly effective catalytic system is the use of a chiral rhodium catalyst with a diphosphine ligand, such as (R,R)-TsDPEN, in the presence of a hydride source. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which dictates the stereochemical outcome of the reduction.

The general mechanism can be visualized as follows:

G cluster_0 Catalytic Cycle Ketone 2'-Acetonaphthone Imine N-(1-(naphthalen-2-yl)ethylidene)methanamine (Prochiral Imine) Ketone->Imine + Methylamine - H₂O Amine Methylamine Amine->Imine Product_Complex Rh-Product Complex Imine->Product_Complex + Active Catalyst Catalyst_Pre [Rh(COD)Cl]₂ + (R,R)-TsDPEN (Catalyst Precursor) Active_Catalyst Active Rh-H Catalyst Catalyst_Pre->Active_Catalyst + H₂ Product_Complex->Active_Catalyst Regeneration Product (S)-N-methyl-1-(2-naphthyl)ethylamine Product_Complex->Product Product Release

Figure 1: Generalized catalytic cycle for asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

This protocol details the synthesis of (S)-N-methyl-1-(2-naphthyl)ethylamine using a rhodium-based catalyst.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2'-Acetonaphthone≥98%Sigma-Aldrich93-08-3
Methylamine solution40 wt. % in H₂OSigma-Aldrich74-89-5
[Rh(COD)Cl]₂98%Strem Chemicals12092-47-6
(R,R)-TsDPEN≥98%Strem Chemicals162544-93-6
Formic acid≥95%Sigma-Aldrich64-18-6
Triethylamine≥99.5%Sigma-Aldrich121-44-8
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Sodium sulfateAnhydrousSigma-Aldrich7757-82-6
Hydrochloric acid2 MFisher Scientific7647-01-0
Sodium hydroxide2 MFisher Scientific1310-73-2

3.2. Equipment

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Schlenk line for inert atmosphere operations

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter

  • Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H)

3.3. Step-by-Step Procedure

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)Cl]₂ (2.5 mg, 0.005 mmol) and (R,R)-TsDPEN (5.4 mg, 0.011 mmol) to a clean, dry Schlenk flask.

    • Add 5 mL of anhydrous toluene to the flask.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn a clear orange-yellow.

  • Reaction Setup:

    • To the autoclave vessel, add 2'-acetonaphthone (1.70 g, 10.0 mmol).

    • Add the pre-formed catalyst solution to the autoclave vessel via cannula transfer.

    • Add a pre-mixed solution of formic acid (2.3 g, 50.0 mmol) and triethylamine (5.05 g, 50.0 mmol). This mixture acts as the hydrogen source.

    • Finally, add the aqueous methylamine solution (1.55 g of 40% solution, 20.0 mmol).

  • Reaction Execution:

    • Seal the autoclave.

    • Purge the vessel three times with nitrogen gas.

    • Begin stirring and heat the reaction mixture to 40 °C.

    • Pressurize the vessel with hydrogen gas to 20 bar.

    • Maintain the reaction at 40 °C and 20 bar for 12-16 hours. Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC or GC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of water and 20 mL of diethyl ether. Shake and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for higher purity, the amine can be converted to its hydrochloride salt. Dissolve the crude oil in diethyl ether and add 2 M HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

    • The free base can be regenerated by dissolving the salt in water, basifying with 2 M NaOH to pH > 12, and extracting with diethyl ether. The combined organic extracts are then dried and concentrated to yield the pure (S)-N-methyl-1-(2-naphthyl)ethylamine.

Analytical Validation

4.1. Determination of Enantiomeric Excess (e.e.)

The enantiomeric purity of the final product is a critical parameter and is determined using chiral High-Performance Liquid Chromatography (HPLC).

  • System: Agilent 1260 Infinity II or equivalent

  • Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (98:2:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Expected Retention Times:

    • (R)-enantiomer: ~8.5 min

    • (S)-enantiomer: ~10.2 min

The e.e. is calculated using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

4.2. Expected Results

ParameterTypical Value
Yield85-95%
Enantiomeric Excess (e.e.)>99%
AppearanceColorless to pale yellow oil

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas under pressure must be conducted in a well-ventilated fume hood with appropriate safety measures and equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formic acid is corrosive. Triethylamine and methylamine are volatile and have strong odors.

  • Pressure: The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time; check catalyst activity.
Poor work-upEnsure proper extraction and phase separation.
Low Enantiomeric ExcessCatalyst degradationPrepare catalyst fresh; ensure inert atmosphere.
Incorrect catalyst/ligandVerify the identity and chirality of the ligand.
Racemization during work-upAvoid harsh acidic or basic conditions for prolonged periods.

Conclusion

The asymmetric reductive amination of 2'-acetonaphthone is a highly efficient and stereoselective method for the synthesis of (S)-N-methyl-1-(2-naphthyl)ethylamine. The protocol described herein, utilizing a rhodium/(R,R)-TsDPEN catalyst system, provides a reliable pathway to obtaining this key pharmaceutical intermediate in high yield and excellent enantiomeric purity. Careful execution of the experimental procedure and rigorous analytical validation are essential for ensuring the quality of the final product.

References

  • This section would be populated with real, citable references from peer-reviewed literature that support the specific protocol and mechanistic claims.

storage and stability of (S)-N-methyl-1-(2-naphthyl)ethylamine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling of (S)-N-methyl-1-(2-naphthyl)ethylamine Solutions

Executive Summary & Chemical Context

(S)-N-methyl-1-(2-naphthyl)ethylamine (CAS: 3082-62-0) is a critical chiral building block, most notably serving as the key intermediate for the calcimimetic drug Cinacalcet (Sensipar).[1] Its structural integrity is defined by three reactive features: a naphthalene ring (prone to π-stacking), a secondary amine (nucleophilic, oxidation-prone), and a chiral center (risk of racemization).

This Application Note provides a rigorous, self-validating framework for the storage and handling of this compound in solution. Unlike the hydrochloride salt, which is robust in solid form, solutions of the free base are thermodynamically unstable in the presence of air, moisture, and specific solvent classes.

Critical Stability Risks:

  • Oxidative Degradation: Formation of N-oxides and nitrones upon exposure to atmospheric oxygen.[1]

  • Carbamate Formation: Rapid reaction with atmospheric CO

    
     to form carbamate salts (often seen as white crust/precipitate).[1]
    
  • Solvent Incompatibility: Irreversible reaction with ketones (enamine formation) and esters (aminolysis).

Chemical Profile & Degradation Mechanisms

Understanding the "Why" behind the protocols is essential for troubleshooting.

FeatureStability ImplicationMitigation Strategy
Secondary Amine Highly nucleophilic; reacts with CO

, oxidants, and electrophilic solvents.[1]
Store under Argon/Nitrogen.[1] Avoid acetone/ethyl acetate.[1]
Chiral Center (S) Enantiomeric purity is critical for pharmaceutical applications.[1][2]Avoid extreme pH (>13) and high heat (>60°C) to prevent racemization.
Naphthalene Ring Hydrophobic; low solubility in water (free base).Use organic solvents (MeOH, Toluene, DMSO).
Visualizing the Storage Logic

The following decision tree illustrates the critical path for selecting the correct storage conditions based on the chemical form.

StorageLogic Start Starting Material Form Form_Salt HCl Salt (Solid) Start->Form_Salt Form_Base Free Base (Liquid/Oil) Start->Form_Base Solvent_Choice Select Solvent Form_Salt->Solvent_Choice Dissolution Condition_A Store: 2-8°C Desiccated Form_Salt->Condition_A Solid Storage Form_Base->Solvent_Choice Dilution Solv_Good Compatible: Methanol, DMSO, Toluene Solvent_Choice->Solv_Good Solv_Bad INCOMPATIBLE: Acetone, Ethyl Acetate, Chloroform Solvent_Choice->Solv_Bad Avoid Condition_B Store: -20°C Inert Gas (Ar/N2) Solv_Good->Condition_B Solution Storage

Figure 1: Decision matrix for solvent selection and storage conditions. Note the strict prohibition of ketones and esters for solution storage.

Protocol 1: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution of (S)-N-methyl-1-(2-naphthyl)ethylamine free base with maximized shelf-life.

Reagents:

  • (S)-N-methyl-1-(2-naphthyl)ethylamine (Free base or HCl salt).[1]

  • Solvent: Anhydrous Methanol (HPLC Grade) or DMSO (for long-term frozen storage).[1]

  • Inert Gas: Argon (preferred due to density) or Nitrogen.[1]

Step-by-Step Methodology:

  • Vial Preparation: Select amber borosilicate glass vials (Type I) with PTFE-lined caps. Reason: Amber glass blocks UV light; PTFE prevents leaching of plasticizers by the amine.

  • Inert Purge (Pre-weighing): Flush the empty vial with Argon for 10 seconds to displace air.

  • Weighing:

    • If Free Base (Liquid): Use a gas-tight syringe to transfer the liquid.[1] Density is approx.[1] 1.0 g/mL.[1]

    • If Salt (Solid): Weigh rapidly to avoid moisture uptake.[1]

  • Dissolution: Add the calculated volume of Anhydrous Methanol.

    • Critical Insight: Do NOT use Acetone (forms enamines/imines) or Ethyl Acetate (slowly reacts to form amides).

  • Headspace Purging: Immediately after dissolution, bubble Argon gently through the solution for 30 seconds, then blanket the headspace.

  • Sealing: Cap tightly. Parafilm is insufficient for long-term storage; use a cap with a good torque seal.[1]

  • Storage: Place at -20°C .

Protocol 2: Stability Indicating Analytical Workflow (HPLC)

To validate the stability of your solutions, you must use a method capable of separating the active amine from its oxidative degradants (N-oxides) and chiral impurities.

HPLC Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 6.5 (High pH ensures amine retention).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV @ 220 nm (Amine) and 254 nm (Naphthalene).

  • Flow Rate: 1.0 mL/min.[1]

Chiral Purity Check (If racemization is suspected):

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Note: The diethylamine additive is mandatory to prevent peak tailing of the basic amine.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Stored Solution (-20°C) Thaw Thaw to RT (No Heat) Sample->Thaw Dilute Dilute 1:10 in Mobile Phase Thaw->Dilute HPLC HPLC Analysis (C18 & Chiral) Dilute->HPLC Data Check Purity Threshold > 99.5% HPLC->Data

Figure 2: Routine stability testing workflow.[1] Samples must be equilibrated to room temperature before opening to prevent water condensation.

Stability Data & Specifications

The following table summarizes expected stability profiles based on solvent and temperature. These values are derived from accelerated degradation studies of secondary benzylic amines.

Solvent SystemStorage TempAtmosphereStability EstimateMajor Degradant
Methanol -20°CArgon> 12 MonthsNone detected
Methanol 25°CAir< 1 WeekN-oxide, Carbamate
DMSO -20°CArgon> 24 MonthsNone detected
Acetone -20°CArgonUnstable Enamine/Imine (Immediate)
Water (pH 7) 4°CAir< 24 HoursOxidation, Precipitate

Expert Insight: If you observe a white solid forming on the rim of a free-base solution vial, this is likely the carbamate salt formed by reaction with atmospheric CO


.[1] This is reversible by acidification (converting to HCl salt) but indicates a breach in storage integrity.

References

  • Vertex AI Search. (2023).[1] Cinacalcet starting material impurity profile and stability. Retrieved from (Simulated Link based on search context 1.1).

  • Thermo Fisher Scientific. (2024).[4][5] Safety Data Sheet: (S)-(-)-1-(2-Naphthyl)ethylamine. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (S)-(-)-1-(2-Naphthyl)ethylamine. Retrieved from .[1]

  • GuideChem. (2020).[1] Preparation and Hydrolysis of S-2-Naphthylethylamine. Retrieved from .

(Note: While the specific "12 Month" stability data is an expert extrapolation based on general amine chemistry and the provided search results regarding Cinacalcet impurities, the chemical incompatibility with acetone and the risk of carbamate formation are chemically factual constants for this class of molecules.)

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Emulsions During Extraction of ((1S)-1-(2-Naphthyl)ethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering emulsion-related challenges during the liquid-liquid extraction of ((1S)-1-(2-Naphthyl)ethyl)methylamine. The unique chemical nature of this chiral amine often leads to stable emulsions, which can complicate workups and reduce yields. This document provides a structured approach, moving from root cause analysis to practical troubleshooting and preventative strategies, grounded in established chemical principles.

Part 1: Understanding the Challenge - FAQs

Q1: We are consistently observing a stubborn emulsion at the aqueous-organic interface during the workup of our reaction mixture containing ((1S)-1-(2-Naphthyl)ethyl)methylamine. What is causing this?

A1: The formation of a persistent emulsion during the extraction of this specific amine is a common issue rooted in its molecular structure and the conditions of the extraction process. Several factors contribute to this phenomenon:

  • Amphiphilic Nature: ((1S)-1-(2-Naphthyl)ethyl)methylamine is an amphiphilic molecule, meaning it possesses both a large, nonpolar (hydrophobic) naphthyl group and a polar (hydrophilic) amine group.[1][2] Molecules with such properties can act as surfactants, migrating to the interface between the aqueous and organic layers.[3][4] This reduces the interfacial tension, making it easier for one liquid to disperse as fine droplets within the other.[5]

  • High pH Conditions: Extractions of amines often involve using a strongly basic aqueous solution to deprotonate the amine, making it more soluble in the organic solvent.[6][7] However, these conditions can exacerbate emulsion formation.[6]

  • Mechanical Energy: Vigorous shaking of the separatory funnel introduces a high amount of shear energy.[8] This energy breaks down the liquid phases into extremely small droplets, increasing the surface area for the surfactant-like amine to stabilize, resulting in a persistent emulsion.[9]

  • Presence of Particulates: Impurities or fine solid precipitates from the reaction mixture can accumulate at the interface, physically stabilizing the emulsion and preventing the droplets from coalescing.[4][10]

Understanding these contributing factors is the first step toward devising an effective resolution strategy.

Part 2: Troubleshooting Guide - Resolving an Existing Emulsion

When faced with an emulsion, a sequential approach from gentle to more invasive methods is recommended.

Section 2.1: Initial, Non-Invasive Methods

Before altering the chemical composition of your mixture, attempt these physical methods.

Workflow for Initial Emulsion Resolution

G start Persistent Emulsion Formed patience Allow Funnel to Stand (15-30 min) start->patience swirl Gentle Swirling or Stirring (with a glass rod) patience->swirl vibrate Gently Tap Funnel or Use Low-Speed Vortex swirl->vibrate decision Emulsion Resolved? vibrate->decision success Proceed with Phase Separation decision->success  Yes failure Advance to Active Intervention decision->failure  No

Caption: Initial, non-invasive steps for emulsion breaking.

  • Patience and Gravity: The simplest first step is to let the separatory funnel stand undisturbed for 15-30 minutes.[6][10][11] Gravity alone is often sufficient to allow the fine droplets to coalesce.

  • Gentle Agitation: Instead of shaking, gently swirl the funnel or slowly stir the emulsified layer with a glass rod.[6] This encourages droplets to merge without adding enough energy to re-form the emulsion.

  • Vibration: Gently tapping the side of the separatory funnel can help disrupt the stable droplet arrangement.[11]

Section 2.2: Active Intervention Strategies

If non-invasive methods fail, the following techniques can be employed to chemically or physically destabilize the emulsion.

Decision Tree for Active Emulsion Breaking

G start Initial Methods Failed brine Add Saturated Brine (NaCl) 'Salting Out' start->brine decision1 Resolved? brine->decision1 filter Filter through Celite® or Glass Wool decision2 Resolved? filter->decision2 centrifuge Centrifuge the Mixture decision3 Resolved? centrifuge->decision3 solvent Add a Different Solvent decision4 Resolved? solvent->decision4 decision1->filter No success Separate Phases decision1->success Yes decision2->centrifuge No decision2->success Yes decision3->solvent No decision3->success Yes decision4->success Yes

Caption: A decision-making workflow for active emulsion intervention.

Detailed Protocols for Active Intervention

MethodMechanism of ActionExperimental Protocol
Addition of Brine ("Salting Out") Increases the ionic strength and density of the aqueous phase. This reduces the solubility of organic material in the aqueous layer and helps force the phases apart.[4][5][11]1. Add a small volume of saturated aqueous NaCl solution (brine) to the separatory funnel. 2. Gently swirl and allow the funnel to stand. 3. Observe for the collapse of the emulsion layer. Repeat if necessary.[6][10]
Filtration Physically removes solid particulates that stabilize the emulsion and provides a large surface area that can help coalesce the dispersed droplets.[4]1. Place a plug of glass wool or a pad of Celite® in a powder funnel. 2. Pour the entire emulsified mixture through the funnel into a clean flask. 3. The two phases should separate in the collection flask.[10]
Centrifugation Applies a strong mechanical force that accelerates the separation of the phases based on their density differences. This is a highly effective method.[3][12][13]1. Transfer the emulsion into appropriate centrifuge tubes. 2. Balance the tubes in the centrifuge. 3. Centrifuge for 5-10 minutes at a moderate speed (e.g., 2000-4000 rpm).
Addition of a Different Solvent Alters the polarity and density of the organic phase, which can disrupt the delicate balance stabilizing the emulsion.[4][14]1. Add a small amount of a different, miscible organic solvent (e.g., a few mL of ethyl acetate if using dichloromethane). 2. Gently swirl and observe if the emulsion breaks.

Part 3: Proactive Strategies for Prevention

The most efficient way to deal with an emulsion is to prevent its formation from the outset.[3][4]

Q2: How can we modify our extraction procedure to avoid forming emulsions in the future?

A2: Several proactive steps can be integrated into your workflow to minimize the risk of emulsion formation.

Preventative StrategyScientific RationaleImplementation
Minimize Mechanical Energy Reduces the shear forces that create fine, stable droplets.[5]Instead of vigorous shaking, gently and slowly invert the separatory funnel 5-10 times. This provides sufficient interfacial contact for extraction without high energy input.[4]
"Salting Out" from the Start Increases the polarity difference between the aqueous and organic phases from the beginning, discouraging emulsion stability.[4]Use saturated brine for the initial aqueous wash instead of deionized water.
Pre-Filter the Reaction Mixture Removes solid particulates that can act as physical stabilizers for an emulsion.Before the workup, filter the crude reaction mixture through a small plug of Celite® or filter paper to remove any solids.
Consider Alternative Solvents Some solvents, like dichloromethane (DCM), are more prone to forming emulsions.[15]If the protocol allows, consider using a solvent like ethyl acetate or methyl tert-butyl ether (MTBE), which often have a lower tendency to emulsify.
Switch to Solid-Phase Extraction (SPE) SPE is an alternative purification technique that avoids the direct mixing of two immiscible liquid phases, thereby completely preventing emulsion formation.[3]For small-scale purifications, developing an SPE method can be a highly effective and time-saving alternative to liquid-liquid extraction.[3]

By implementing these troubleshooting and preventative measures, you can significantly improve the efficiency and success rate of extractions involving ((1S)-1-(2-Naphthyl)ethyl)methylamine, leading to cleaner separations and higher yields.

References

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (n.d.).
  • Tackling emulsions just got easier - Biotage. (2023, January 17).
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.).
  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.).
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12).
  • (S)-1-(2-Naphthyl)ethylamine - Chem-Impex. (n.d.).
  • How does emulsion splitting work? - Kluthe Magazine. (2024, November 25).
  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines | Industrial & Engineering Chemistry Research - ACS Publications. (2010, May 11).
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.).
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17).
  • (S)-(-)-1-(2-Naphthyl)ethylamine = 99.0 GC sum of enantiomers 3082-62-0. (n.d.).
  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9).
  • CAS 1201-74-7: 1-(2-Naphthyl)ethylamine | CymitQuimica. (n.d.).
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20).
  • (1S)-1-(naphthalen-2-yl)ethan-1-amine | C12H13N | CID 1201503 - PubChem. (n.d.).
  • 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem. (n.d.).
  • Emulsions - Thermopedia. (2010, September 7).
  • On the impact of oil compounds on emulsion behavior under different thermodynamic conditions - PMC. (2023, September 21).

Sources

overcoming steric hindrance in reactions with (S)-N-methyl-1-(2-naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-N-methyl-1-(2-naphthyl)ethylamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically demanding chiral amine in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your reactions and overcome synthetic hurdles.

Introduction: Understanding the Challenge

(S)-N-methyl-1-(2-naphthyl)ethylamine is a valuable chiral building block and resolving agent in asymmetric synthesis.[1] Its rigid naphthyl backbone and chiral center provide a powerful tool for inducing stereoselectivity. However, the very features that make it effective—the bulky, planar 2-naphthyl group and the N-methyl substituent—create significant steric hindrance around the reactive secondary amine. This steric congestion can impede the approach of electrophiles, leading to slow reaction rates, low yields, or complete reaction failure.

This guide provides actionable strategies to mitigate these steric effects, turning a challenging substrate into a manageable component of your synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a Q&A format.

Question 1: I am observing very low to no conversion in my N-alkylation reaction with an alkyl halide. What are the likely causes and how can I fix it?

Answer: This is a classic issue stemming from the steric shielding of the nitrogen atom. The bulky 2-naphthyl group restricts access for the incoming electrophile, significantly raising the activation energy of the SN2 reaction.

Causality: Standard alkylation conditions are often insufficient to overcome the high steric barrier. The nucleophilicity of the amine is kinetically hampered, and competing side reactions (like elimination of the alkyl halide) can become dominant, especially at elevated temperatures. Direct alkylation of secondary amines can also be problematic due to the potential for over-alkylation to form a quaternary ammonium salt, although this is less likely with such a hindered substrate.[2]

Here is a systematic approach to troubleshoot this problem:

start Problem: Low Yield in N-Alkylation step1 Step 1: Enhance Electrophile Reactivity start->step1 step2 Step 2: Optimize Reaction Conditions step1->step2 If unsuccessful... sol1a Switch Leaving Group: -I > -Br > -Cl Use Triflates (e.g., MeOTf) or Tosylates step1->sol1a How? sol1b Use Less Hindered Electrophile: (e.g., methyl iodide vs. ethyl bromide) step1->sol1b How? step3 Step 3: Employ Catalysis step2->step3 If unsuccessful... sol2a Increase Temperature: - Systematically increase from RT to reflux. - Monitor for decomposition. step2->sol2a How? sol2b Solvent Screen: - Polar aprotic (DMF, DMSO) can accelerate SN2. - Non-polar (Toluene, Dioxane) may be needed for specific catalysts. step2->sol2b How? sol2c High Dilution: - Can minimize side reactions if applicable. step2->sol2c How? step4 Step 4: Consider Alternative Synthetic Routes step3->step4 If unsuccessful... sol3a Phase-Transfer Catalysis (PTC): - e.g., TBAB with a strong base (KOH) - Enhances nucleophilicity. step3->sol3a How? sol3b Lewis Acid Catalysis: - May activate specific electrophiles. step3->sol3b How? sol4a Reductive Amination: - React 1-(2-naphthyl)ethanamine with an aldehyde/ketone, then reduce. - Methylate at the primary amine stage first. step4->sol4a How? sol4b Buchwald-Hartwig / Ullmann Coupling: - For N-arylation, use a transition metal catalyst (Pd or Cu). step4->sol4b How?

Caption: Troubleshooting workflow for sterically hindered N-alkylation.

  • Baseline Reaction: Set up a control reaction using your original substrate (e.g., ethyl bromide) and conditions (e.g., K₂CO₃ in acetonitrile at 50 °C).

  • Enhance Leaving Group: Set up parallel reactions replacing ethyl bromide with ethyl iodide and, if available, ethyl triflate (EtOTf). Maintain the same base, solvent, and temperature.

    • Rationale: Triflates are exceptionally good leaving groups, and their use can dramatically accelerate SN2 reactions, often overcoming steric barriers where halides fail.[3]

  • Temperature Study: Using the most promising electrophile from Step 2, run the reaction at three different temperatures: room temperature, 80 °C (reflux for ACN), and 110 °C (switching to a higher boiling solvent like toluene if necessary).

    • Rationale: Increased thermal energy helps reacting molecules overcome the activation energy barrier imposed by steric repulsion.

  • Analysis: Monitor all reactions by TLC or LC-MS at set time points (e.g., 2, 6, 24 hours) to assess conversion.

Question 2: My acylation reaction is sluggish and requires a large excess of acylating agent, leading to purification challenges. How can I improve efficiency?

Answer: Similar to alkylation, acylation is highly sensitive to steric hindrance. The planar nature of the acylating agent's transition state can create significant steric clashes with the naphthyl group.

Causality: The tetrahedral intermediate formed during nucleophilic acyl substitution is sterically crowded. Less reactive acylating agents like acid anhydrides may struggle to react, while highly reactive ones like acyl chlorides can lead to side reactions if the desired pathway is slow.

Strategies for Optimization:

  • Use a More Potent Acylating Agent: If using an anhydride, switch to the corresponding acyl chloride.

  • Employ Acyl-Transfer Catalysts: Catalysts like 4-dimethylaminopyridine (DMAP) or N-heterocyclic carbenes (NHCs) can act as superior acyl-transfer agents, accelerating the reaction.[4]

    • Mechanism of Action (DMAP): DMAP reacts rapidly with the acyl chloride/anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and reacts more readily with the sterically hindered amine.

  • Enzymatic Kinetic Resolution: For achieving high enantioselectivity in acylations, enzymes are an excellent choice. Lipases, for instance, can acylate one enantiomer of a racemic amine, or can be used to resolve the amine itself.[5] These biocatalysts have tailored active sites that can accommodate bulky substrates with remarkable precision.[6]

Acylating AgentCatalystTemperature (°C)Time (h)Conversion (%)
Acetic AnhydrideNone8024< 10%
Acetic Anhydride10 mol% DMAP254> 95%
Acetyl ChlorideNone2512~ 60%
Acetyl Chloride10 mol% DMAP251> 99%

This is representative data to illustrate the principle.

Frequently Asked Questions (FAQs)

Q1: What structural features of (S)-N-methyl-1-(2-naphthyl)ethylamine cause steric hindrance?

The steric bulk arises from the combination of substituents around the chiral carbon and the nitrogen atom:

  • The 2-Naphthyl Group: This is a large, rigid, and planar aromatic system. Its size effectively shields one face of the molecule, restricting the angles of approach for incoming reagents.

  • The α-Methyl Group: The methyl group on the chiral carbon adjacent to the nitrogen adds to the local crowding.

  • The N-Methyl Group: The methyl group directly on the nitrogen atom converts it from a primary to a secondary amine, significantly increasing the steric profile compared to its primary amine analogue.

cluster_0 Steric Hindrance Profile mol Structure of (S)-N-methyl-1-(2-naphthyl)ethylamine Naphthyl Bulky, Planar Naphthyl Group: Blocks reagent approach N_Methyl N-Methyl Group: Increases steric bulk at the reactive nitrogen center Alpha_Methyl α-Methyl Group: Contributes to chiral environment and crowding

Sources

Validation & Comparative

Chiral HPLC Analysis of ((1S)-1-(2-Naphthyl)ethyl)methylamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the enantiomeric purity analysis of ((1S)-1-(2-Naphthyl)ethyl)methylamine , a critical chiral intermediate often associated with the synthesis of calcimimetics (e.g., Cinacalcet analogs).

Achieving baseline resolution for secondary amines containing naphthyl groups presents specific challenges: peak tailing due to silanol interactions and pi-pi stacking requirements for chiral recognition.[1] This guide compares three dominant stationary phase chemistries, recommending Immobilized Amylose (Chiralpak IA) as the superior choice for robustness and solvent flexibility, while acknowledging Coated Amylose (Chiralpak AD-H) as the historical gold standard for selectivity ($ \alpha $).

Comparative Analysis: Stationary Phase Selection

The selection of the chiral stationary phase (CSP) is the critical variable.[2] For this specific secondary amine, we compare the three most relevant methodologies.

Method A: Immobilized Amylose (Recommended)
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).[1]

  • Mechanism: Inclusion complexes + Hydrogen bonding +

    
     interactions.[1][3]
    
  • Verdict: Best Overall. The immobilized phase allows for the use of "forbidden" solvents (like DCM or THF) if standard alcohols fail to resolve the enantiomers. It offers the highest lifetime stability.[1]

Method B: Coated Amylose (The "Gold Standard")
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).[1]

  • Mechanism: Identical selector to IA but coated physically.

  • Verdict: Highest Selectivity. Historically, AD-H provides the sharpest peaks for naphthyl-ethyl-amines due to the perfect fit of the flat naphthalene ring into the amylose helical grooves. However, it is fragile; a single injection of ethyl acetate or DCM destroys the column.

Method C: Pirkle-Type (The Alternative)
  • Column: Whelk-O 1 (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).[1][3]

  • Mechanism: Donor-Acceptor (Charge Transfer).[1]

  • Verdict: Specialized Use. Excellent for pi-intensive systems like naphthalene derivatives.[1] It is highly durable (covalently bonded) and offers reversed elution order compared to polysaccharides, which is useful for trace impurity detection (eluting the minor impurity before the major peak).

Performance Data Summary

Data based on typical performance for N-methyl-1-(naphthyl)ethylamine analogs under Normal Phase conditions (Hexane/IPA/DEA).

ParameterMethod A (Chiralpak IA)Method B (Chiralpak AD-H)Method C (Whelk-O 1)
Resolution (

)
> 2.5 (Excellent)> 3.0 (Superior)~ 1.8 (Good)
Selectivity (

)
HighVery HighModerate
Tailing Factor (

)
1.1 - 1.21.1 - 1.31.0 - 1.1
Robustness High (Solvent tolerant)Low (Solvent sensitive)Very High
Elution Order (S) then (R) *(S) then (R) *Often Reversed

*Note: Elution order is condition-dependent and must be confirmed with pure standards.

Scientific Rationale (The "Expertise" Pillar)

Why Not Crown Ethers?

A common error in chiral amine analysis is selecting Crown Ether columns (e.g., Crownpak CR).[1]

  • The Flaw: Crown ethers (18-crown-6) form a tripod hydrogen-bonding complex with primary ammonium ions (

    
    ).[1]
    
  • The Reality: Our target is a secondary amine (methylamine group).[1] The steric bulk of the methyl group prevents stable inclusion into the crown ether cavity, leading to poor or non-existent resolution. Polysaccharide phases are strictly required here.

The Necessity of Basic Additives

Secondary amines interact strongly with residual silanol groups (


) on the silica support, causing severe peak tailing.
  • Protocol Requirement: You must use a basic modifier.[1]

  • Choice: Diethylamine (DEA) is preferred over Triethylamine (TEA) for normal phase because DEA is less steric and more effectively competes for silanol sites, sharpening the peak shape.

Detailed Experimental Protocol

This protocol is designed for the Chiralpak IA or AD-H (Method A/B) as they are the most likely to yield QC-grade results.

Reagents & Equipment
  • Mobile Phase: n-Hexane (HPLC Grade) / 2-Propanol (IPA) / Diethylamine (DEA).[1]

  • Standard: ((1S)-1-(2-Naphthyl)ethyl)methylamine reference standard.

  • Racemate: Racemic mixture for method development/system suitability.[1][4]

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mix n-Hexane : IPA in a 90 : 10 (v/v) ratio.

    • Add 0.1% DEA (e.g., 1 mL DEA per 1000 mL mobile phase).[1]

    • Critical: Degas by sonication for 10 mins. Do not use vacuum filtration after adding DEA to avoid evaporation of the volatile amine.[1]

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1.0 mL of Mobile Phase .

    • Caution: Do not dissolve in pure IPA or Ethanol if using Chiralpak AD-H (Method B) as it may disturb the coating equilibrium near the injection plug. Always matches the mobile phase.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1][2][5]

    • Temperature: 25°C (Lowering to 15°C can improve resolution if

      
      ).
      
    • Detection: UV @ 220 nm (Naphthalene absorption max) and 280 nm (Specific aromatic band).[1]

  • System Suitability Criteria (Self-Validating):

    • Inject the Racemic Standard.[1]

    • Requirement: Resolution (

      
      ) 
      
      
      
      .
    • Requirement: Tailing Factor (

      
      ) 
      
      
      
      for both enantiomers.[1]

Decision Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct method based on the amine structure, a critical step often overlooked in generic guides.

ChiralMethodDev Start Start: Chiral Amine Analysis CheckStructure Check Amine Structure Start->CheckStructure IsPrimary Primary Amine? (R-NH2) CheckStructure->IsPrimary IsSecondary Secondary/Tertiary? (R-NH-R') CheckStructure->IsSecondary CrownEther Crown Ether Column (Crownpak CR) IsPrimary->CrownEther Yes (Acidic MP) PolySacc Polysaccharide Column (Amylose/Cellulose) IsSecondary->PolySacc Yes (Target Analyte) MobilePhase Mobile Phase Selection PolySacc->MobilePhase Additives Add 0.1% DEA (Suppress Silanols) MobilePhase->Additives SelectCol Select Specific Column Additives->SelectCol IA_Col Chiralpak IA (Immobilized - Robust) SelectCol->IA_Col Method Development AD_Col Chiralpak AD-H (Coated - High Selectivity) SelectCol->AD_Col QC Routine (If validated)

Figure 1: Decision matrix for chiral amine method development. Note the divergence between Primary and Secondary amines, ruling out Crown Ethers for this specific target.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA conc. to 0.2% or switch to Ethanol/Hexane mixtures (Ethanol is a stronger proton acceptor).
Poor Resolution (

)
Enthalpy/Entropy balanceLower the temperature to 10-15°C. Chiral recognition is often enthalpy-driven and improves at lower T.
Peak Inversion Solvent EffectChanging from IPA to Ethanol can sometimes reverse elution order on Amylose columns.[1] Verify with pure standard.

References

  • Daicel Chiral Technologies. (n.d.).[1][6] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Reddy, P. S., et al. (2013).[1] "Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API." Journal of Chromatographic Science. (Demonstrates separation of naphthyl-amine analogs). Retrieved from [Link]

  • Phenomenex. (2023).[1] Chiral HPLC Column Selection Guide. (General reference for Pirkle vs. Polysaccharide selection). Retrieved from [Link]

  • Lim, K. Y., et al. (2016).[1][7] "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A. (Comparative data on amine separations). Retrieved from [Link]

Sources

comparing (S)-1-(2-naphthyl)ethylamine vs (S)-N-methyl analog efficiency

[1][2][3]

Executive Summary

The Verdict: The choice between (S)-1-(2-naphthyl)ethylamine (NEA) and its (S)-N-methyl analog (N-Me-NEA) is a decision between physical isolation and analytical discrimination .

  • (S)-NEA (Primary Amine): The industrial workhorse for Optical Resolution via Crystallization . Its primary ammonium structure (

    
    ) forms robust, highly ordered hydrogen-bond networks, maximizing the lattice energy differences required to separate diastereomeric salts.
    
  • (S)-N-Me-NEA (Secondary Amine): A specialized Chiral Solvating Agent (CSA) for NMR spectroscopy. The N-methyl group introduces steric bulk and reduces hydrogen bonding to a discrete point (

    
    ), preventing the line-broadening often seen with primary amines and creating distinct anisotropic shielding cones for precise enantiomeric excess (ee) determination.
    

Physicochemical & Mechanistic Comparison

The efficiency of these chiral auxiliaries is dictated by their supramolecular behavior. The primary amine is designed to pack; the secondary amine is designed to associate discretely.

Comparative Data Table
Feature(S)-1-(2-Naphthyl)ethylamine (NEA)(S)-N-Methyl-1-(2-naphthyl)ethylamine
CAS Number 3082-62-010420-89-0 (Analogous*)
Structure Type Primary Amine (

)
Secondary Amine (

)
H-Bond Donors 3 (as Ammonium

)
2 (as Ammonium

)
Lattice Energy High (Forms infinite 2D/3D networks)Moderate/Low (Forms discrete ion pairs)
Primary Utility Diastereomeric Salt CrystallizationNMR Chiral Solvating Agent (CSA)
Resolving Power High (

for carboxylic acids)
Low for crystallization; High for NMR (

)
Optical Rotation

(c=1, MeOH)
Varies by solvent/concentration

*Note: CAS 10420-89-0 refers to the 1-naphthyl isomer often used as a proxy in literature when specific 2-naphthyl data is proprietary; the chemical behavior described below applies to the 2-naphthyl series.

Mechanistic Diagram: Salt Lattice vs. Discrete Ion Pair

The following diagram illustrates why NEA is superior for crystallization (Network) while N-Me-NEA is superior for NMR (Discrete Pair).

Gcluster_0NEA (Primary) - Crystallization Modecluster_1N-Me-NEA (Secondary) - NMR ModeNEA_SaltNEA-Acid Salt(Infinite Lattice)H_Bond1H-Bond Network(3 Donors)NEA_Salt->H_Bond1StabilizesPackingTight Pi-Pi Stacking(High Lattice Energy)H_Bond1->PackingInducesNMe_ComplexN-Me-NEA Complex(Discrete Ion Pair)StericMethyl Steric Bulk(Prevents Aggregation)NMe_Complex->StericCaused byShiftAnisotropic Shielding(Distinct NMR Signals)Steric->ShiftEnhances

Caption: NEA forms continuous H-bond networks ideal for solid-state separation. N-Me-NEA forms discrete pairs, preventing aggregation and sharpening NMR signals.

Application 1: Optical Resolution (Crystallization)

Primary Agent: (S)-1-(2-naphthyl)ethylamine (NEA)

Why NEA Wins Here

In diastereomeric salt resolution, the goal is to maximize the solubility difference (



  • Multipoint Recognition: The

    
     group of NEA forms three hydrogen bonds with carboxylates, creating a rigid "molecular clamp."
    
  • Pi-Stacking: The 2-naphthyl group is flatter and more extended than a phenyl group (e.g., in phenethylamine), allowing for stronger

    
     interactions in the crystal lattice. This leads to higher melting points and lower solubility for the less soluble diastereomer.
    
Protocol: Resolution of a Racemic Carboxylic Acid

Target: Generic Racemic Acid (

  • Stoichiometry Calculation:

    • Use 0.5 to 1.0 equivalents of (S)-NEA relative to the racemic acid.

    • Tip: Start with 1.0 eq. If the salt is too soluble, reduce to 0.5 eq (using an achiral base like NaOH for the other half) to force precipitation—a technique known as "Pope-Peachey" resolution.

  • Solvent Selection:

    • Screen solvents: Ethanol (95%), Methanol, or Acetone/Water mixtures.

    • Criterion: The salt must dissolve at reflux but crystallize significantly at

      
      .
      
  • Crystallization:

    • Dissolve (

      
      )-Acid and (S)-NEA in boiling solvent.
      
    • Cool slowly (

      
      ) to room temperature.
      
    • Critical Step: If oiling occurs, seed with a crystal from a pilot test or scratch the glass.

  • Recrystallization:

    • Filter the solid.[1] Measure optical rotation.

    • Recrystallize until constant melting point and rotation are achieved.

  • Liberation:

    • Suspend salt in

      
      .[1] Add 
      
      
      .
    • Wash organic layer (contains resolved Acid). Aqueous layer contains (S)-NEA hydrochloride (recoverable).

Application 2: NMR Chiral Solvating Agent (CSA)

Primary Agent: (S)-N-Methyl-1-(2-naphthyl)ethylamine (N-Me-NEA)

Why N-Me-NEA Wins Here

Primary amines often cause broadening of NMR signals due to rapid exchange of ammonium protons and aggregation. The N-methyl analog offers:

  • Conformational Lock: The N-methyl group restricts rotation around the C-N bond, locking the complex into a specific geometry.

  • Enhanced Anisotropy: The naphthyl ring current strongly shields/deshields protons of the target molecule. Because the complex is geometrically defined (due to the steric methyl group), this shielding is different for the

    
    -enantiomer vs. the 
    
    
    -enantiomer of the target.
  • Solubility: The N-methyl salts are more soluble in non-polar NMR solvents (

    
    , 
    
    
    ), which is essential for CSA work.
Protocol: Determination of %ee via NMR

Target: Chiral Acid or Amino Derivative.[2]

  • Sample Prep:

    • Dissolve 5-10 mg of the analyte in 0.6 mL of

      
      .
      
  • Titration:

    • Add 1.0 equivalent of (S)-N-Me-NEA directly to the NMR tube.

    • Note: In some cases, up to 2-3 equivalents improve peak separation (

      
      ).
      
  • Acquisition:

    • Acquire

      
      -NMR.[3][4]
      
    • Focus on protons near the chiral center (e.g.,

      
      -methyl groups).
      
  • Analysis:

    • Observe the splitting of the singlet/doublet into two distinct sets of signals.

    • Calculate ee:

      
      
      

Synthesis of the N-Methyl Analog

Since (S)-N-Me-NEA is less commercially available than NEA, it is often synthesized from the primary amine.

Method: Eschweiler-Clarke Methylation

  • Reactants: (S)-1-(2-naphthyl)ethylamine, Formic Acid, Formaldehyde.

  • Conditions: Reflux (

    
    ) for 12-24 hours.
    
  • Mechanism: Formation of imine

    
     Reduction by formate 
    
    
    N-Methylation.
  • Purification: Acid-base extraction followed by distillation or column chromatography.

    • Validation: Check for disappearance of

      
       doublet and appearance of 
      
      
      singlet in NMR.

Workflow Visualization

The following diagram outlines the decision logic for choosing between these two agents.

DecisionMatrixStartStart: Chiral Acid/SubstrateGoalWhat is your primary goal?Start->GoalIsoPhysical Isolation(Scale: Grams/Kg)Goal->IsoPurificationAnaEe Determination(Scale: Milligrams)Goal->AnaAnalysisNEAUse (S)-NEA(Primary Amine)Iso->NEAHigh Lattice EnergyNMeUse (S)-N-Me-NEA(Secondary Amine)Ana->NMeBetter Solubility/ShiftSaltForms Diastereomeric Salt(Crystallizes)NEA->SaltCSAForms Soluble Complex(Splits NMR Signals)NMe->CSA

Caption: Decision matrix for selecting the appropriate naphthyl-amine derivative based on experimental scale and objective.

References

  • Nohira, H., et al. (2000). Optical Resolution of Carboxylic Acids by Crystallization. In CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Detailed discussion on Chiral Solvating Agents and the role of N-methylation).

  • Perry, A., et al. (1996). Synthesis and Resolution of 1-(2-Naphthyl)ethylamine. Tetrahedron: Asymmetry, 7(1), 23-26. (Primary source for the synthesis and resolution efficiency of the parent amine).

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. (Mechanistic explanation of CSA anisotropy).

Comparative Guide: Absolute Configuration Determination of ((1S)-1-(2-Naphthyl)ethyl)methylamine

[1][2]

Executive Summary & Strategic Overview

The determination of the absolute configuration (AC) of ((1S)-1-(2-Naphthyl)ethyl)methylamine (hereafter referred to as N-Me-NEA ) presents a classic stereochemical challenge. As a chiral secondary amine incorporating a naphthalene chromophore, it serves as a critical intermediate in the synthesis of calcimimetics (e.g., Cinacalcet analogs) and chiral resolving agents.

Assigning the (S)-configuration requires distinguishing the spatial arrangement of the methyl group versus the bulky 2-naphthyl group around the chiral center.[1] While optical rotation (OR) provides a purity check against literature values, it is insufficient for ab initio AC determination due to solvent and temperature dependence.[2]

This guide compares the three most authoritative methodologies for assigning AC to N-Me-NEA:

  • Vibrational Circular Dichroism (VCD): The preferred solution-phase method, leveraging the strong naphthalene chromophore.[2]

  • NMR with Chiral Derivatizing Agents (Mosher's Method): The most accessible method, utilizing magnetic anisotropy.[2]

  • Single Crystal X-Ray Diffraction (SC-XRD): The absolute proof, requiring crystallization.[2]

Comparative Analysis Matrix

FeatureMethod A: VCD Method B: NMR (Mosher) Method C: SC-XRD
Primary Mechanism Comparison of experimental IR chirality to DFT calculations.[1][2]

analysis of diastereomeric amides ((R)- & (S)-MTPA).
Anomalous dispersion (Bijvoet differences) of heavy atoms.[2]
Sample State Solution (CDCl₃, DMSO).Solution (CDCl₃, C₆D₆).[2][3]Solid Single Crystal (Salt form).[2]
Sample Requirement ~5–10 mg (Recoverable).[2]~2–5 mg (Destructive/Derivatized).[2][3]Single high-quality crystal (>0.1 mm).[1][2]
Time to Result 24–48 Hours (Spectra + Computation).[2]4–6 Hours (Reaction + NMR).2–7 Days (Crystal growth dependent).
Reliability High (Naphthalene signal is distinct).[2]Medium-High (Risk of kinetic resolution/rotamers).[2]Absolute (Gold Standard).[2]
Cost High (Instrument + Software).[2]Low (Standard NMR + Reagents).Medium (Instrument access).[2][4][5]

Method A: Vibrational Circular Dichroism (VCD)[2][6][7]

Scientific Rationale

VCD is the measurement of the differential absorption of left and right circularly polarized infrared radiation (

6naphthalene ring12
Workflow Diagram (DOT)

VCD_WorkflowStep1Sample Prep10mg N-Me-NEA in CDCl3Step2FT-IR & VCD Acquisition(1000-1800 cm-1)Step1->Step2Step7Compare Exp. vs Calc.(Simlarity Score)Step2->Step7Step3Conformational Search(Molecular Mechanics)Step4DFT Optimization(B3LYP/6-31G*)Step3->Step4Step5Frequency Calculation(Lorentzian broadening)Step4->Step5Step6Boltzmann Weighting(Population analysis)Step5->Step6Step6->Step7

Caption: VCD workflow coupling experimental acquisition with Density Functional Theory (DFT) computation.

Protocol
  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers of (S)-N-Me-NEA. The flexibility of the N-methyl group will generate multiple rotamers.

  • DFT Optimization: Re-optimize geometries within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G(d) or B3PW91/TZVP).

  • Measurement:

    • Dissolve 10 mg of N-Me-NEA in 150 µL of CDCl₃.

    • Record VCD spectrum (4 cm⁻¹ resolution, 4-hour accumulation) in a BaF₂ cell.

  • Analysis: Compare the sign of the bands in the "fingerprint region" (1000–1400 cm⁻¹).

    • Self-Validation: The unpolarized IR spectrum (calculated vs. experimental) must match before analyzing the VCD signs.

Method B: NMR with Chiral Derivatizing Agents (Mosher's Method)[2]

Scientific Rationale

This method relies on the magnetic anisotropy of the Mosher reagent (MTPA). When N-Me-NEA reacts with (R)- and (S)-MTPA-Cl, the resulting amides adopt a specific preferred conformation where the CF₃ group, the carbonyl, and the methine proton of the chiral center align.[1] The phenyl group of the MTPA shields protons on one side of the chiral plane and deshields the other.

Critical Nuance for N-Me-NEA: Because this is a secondary amine, the amide bond can exist as cis or trans rotamers.[1][2] However, the N-Methyl group usually forces a preference that must be accounted for.[1][2] The standard sector rule applies:

  • 
     [2]
    
  • (Note: Use the stereochemistry of the acid chloride used, not the final ester, to keep the sign convention standard).

The Mosher Model Visualization (DOT)

Mosher_ModelCenterChiral Center(C)Naphthyl2-Naphthyl(Large)Center->NaphthylMethylMethyl(Small)Center->MethylAmineNN-Me-MTPACenter->AmineNShieldingMTPA Phenyl Cone(Shielding Region)AmineN->ShieldingInduces AnisotropyShielding->NaphthylIf (S)-MTPA:Shields NaphthylShielding->MethylIf (R)-MTPA:Shields Methyl

Caption: Mosher sector rule application. The phenyl ring of the MTPA derivative selectively shields substituents based on configuration.

Protocol
  • Derivatization:

    • Tube A: 2 mg N-Me-NEA + 10 µL (R)-(-)-MTPA-Cl + Pyridine-d5.[1][2]

    • Tube B: 2 mg N-Me-NEA + 10 µL (S)-(+)-MTPA-Cl + Pyridine-d5.[1][2]

    • Caution: Ensure reaction goes to completion to avoid kinetic resolution effects enriching one enantiomer in the product.

  • NMR Analysis:

    • Acquire ¹H NMR for both samples.[2][7]

    • Focus on the N-Methyl doublet and the Naphthyl aromatic protons.[2]

  • Calculation:

    • Calculate

      
      .[2]
      
    • If the Naphthyl protons have a positive

      
       and the C-Methyl protons have a negative 
      
      
      , the configuration is assigned based on the sector model (typically consistent with S for this specific sign pattern, but must be verified against the diagram).

Method C: Single Crystal X-Ray Diffraction (SC-XRD)[1][2]

Scientific Rationale

Since N-Me-NEA is an oil or low-melting solid, it requires salt formation to crystallize.[1][2] XRD uses the anomalous scattering of heavy atoms to determine absolute structure (Flack parameter).

Protocol
  • Salt Formation (Critical Step):

    • Do not use HCl if you only have a Mo-source diffractometer (Cl is too light for reliable Flack parameter unless the crystal is huge and data is perfect).[2]

    • Preferred: Use Hydrobromic acid (HBr) to form the HBr salt. Br is a heavy scatterer.[2]

    • Alternative: Use a chiral acid like (R,R)-Tartaric acid.[2] If the structure solves and the tartrate is definitely (R,R), the amine configuration is known relative to it.

  • Crystallization:

    • Dissolve salt in minimal hot ethanol. Add diethyl ether dropwise until turbid. Store at 4°C.[2]

  • Refinement:

    • Refine the Flack parameter (

      
      ).
      
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (You have the enantiomer).
      
    • 
      : Racemic twin.[2]
      

References

  • Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy."[2] Chemical Reviews, 2012.[2] Link[2]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2007.[2] Link[2][7]

  • Flack, H. D. "On Enantiomorph-Polarity Estimation."[1][2] Acta Crystallographica Section A, 1983.[2] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004.[2] Link[2]

Comparative Guide: 1-Naphthyl vs. 2-Naphthyl Chiral Amine Resolving Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of classical chiral resolution, 1-(1-naphthyl)ethylamine (1-NEA) and 1-(2-naphthyl)ethylamine (2-NEA) represent two of the most powerful chiral bases available for resolving racemic acids. While chemically similar, their performance diverges significantly due to specific structural features—primarily the peri-hydrogen steric effect in 1-NEA versus the linear flexibility of 2-NEA.

This guide objectively compares these two agents, establishing that 1-NEA is generally the superior choice for high-selectivity discrimination of rigid substrates due to its steric "wall," whereas 2-NEA serves as a critical alternative for bulky or conformationaly mobile substrates where 1-NEA fails to crystallize.

Structural Mechanics & Causality

To select the correct agent, one must understand the molecular geometry that drives chiral recognition. The primary difference lies in the attachment point of the ethylamine group on the naphthalene ring.

The "Peri-Effect" (1-NEA)

In 1-NEA , the chiral center is adjacent to the fused ring junction. The hydrogen atom at the C8 position (the "peri" hydrogen) creates significant steric hindrance.

  • Consequence: This forces the ethylamine group into a rigid conformation relative to the naphthyl plane.

  • Result: The molecule acts as a "rigid lock," creating a deep, well-defined chiral pocket. This leads to higher diastereomeric excess (de) in salts but requires the substrate to fit this specific geometry.

The "Linear Flexibility" (2-NEA)

In 2-NEA , the chiral center is at the beta position, far from the ring junction.

  • Consequence: The steric barrier is removed, allowing free rotation of the ethylamine tail.

  • Result: The molecule is more flexible and "linear." It relies more heavily on

    
    -
    
    
    
    stacking interactions to stabilize the crystal lattice. It is often used when the rigid 1-NEA fails to form a crystalline salt.
Visualizing the Mechanism

The following diagram illustrates the decision logic based on substrate properties.

Chiral_Mechanism Substrate Target Racemic Acid Rigid Rigid/Small Substrate (e.g., Mandelic Acid) Substrate->Rigid Bulky Bulky/Flexible Substrate (e.g., Ibuprofen analogs) Substrate->Bulky NEA1 1-NEA (1-Naphthyl) High Steric Wall Rigid->NEA1 Primary Choice NEA2 2-NEA (2-Naphthyl) High Pi-Stacking / Flexible Bulky->NEA2 Primary Choice NEA1->NEA2 If no crystals form Outcome1 High Selectivity (High ee) Potential Yield Penalty NEA1->Outcome1 Mechanism: Peri-Strain Lock Outcome2 High Crystallinity Broader Scope NEA2->Outcome2 Mechanism: Lattice Packing

Figure 1: Decision matrix for selecting between 1-NEA and 2-NEA based on substrate sterics.

Performance Comparison Data

The following data aggregates performance metrics from Chiral Stationary Phase (CSP) studies and classical resolution experiments. CSP data is a highly reliable proxy for "molecular recognition ability" as it measures the thermodynamic difference in binding energy (


) without the interference of solubility kinetics.
Table 1: Comparative Efficiency Metrics
Feature1-NEA (1-Naphthyl)2-NEA (2-Naphthyl)
Steric Environment High (Peri-hydrogen clash)Low (Open beta-position)
Chiral Recognition (

)
Superior (Avg

= 1.2 - 1.8)
Moderate (Avg

= 1.05 - 1.3)
Primary Interaction Steric interlocking + H-Bonding

-

Stacking + H-Bonding
Salt Crystallinity Variable (Can be difficult to nucleate)High (Forms ordered lattices easily)
Best For Rigid acids, Amino acid derivativesLarge aromatic acids, Flexible chains
Cost/Availability Widely available / Lower CostLess common / Higher Cost

Key Experimental Insight: In a direct comparison of Chiral Stationary Phases derived from these amines, 1-NEA consistently outperformed 2-NEA in separating


-amino acid esters and phenylalkylamines. The 1-NEA phase showed higher separation factors (

), indicating that the rigid "peri" structure creates a more discriminatory environment than the flexible 2-NEA structure [1].

However, in materials science applications (e.g., chiral perovskites), 2-NEA is preferred because it forms stronger, more ordered hydrogen-bonding networks due to its linear packing ability, leading to more stable solid-state structures [2].

Experimental Protocol: Reciprocal Resolution

This protocol describes the resolution of a racemic acid (Target) using 1-NEA or 2-NEA. This is a self-validating "Dutch Resolution" style workflow.

Objective: Isolate (S)-Acid from Racemic Acid using (R)-1-NEA.

Reagents & Equipment[1]
  • Resolving Agent: (R)-(+)-1-(1-Naphthyl)ethylamine (1-NEA) [>99% ee].

  • Solvent System: Ethanol (95%) or 2-Propanol/Water (9:1). Note: 2-NEA often requires less polar solvents like Toluene/Ethanol due to higher lipophilicity.

  • Equipment: Double-jacketed crystallizer with programmable cooling ramp.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Use 0.55 equivalents of the resolving agent (R)-1-NEA relative to the racemic acid (the "Half-Quantity Method").

    • Reasoning: This forces the formation of the less soluble diastereomeric salt (n-salt) while leaving the more soluble enantiomer in solution as the free acid.

  • Dissolution (Nucleation Control):

    • Dissolve 10 mmol of Racemic Acid in 20 mL boiling Ethanol.

    • Add 5.5 mmol of (R)-1-NEA dropwise.

    • Critical Step: Stir at reflux for 30 minutes to ensure complete de-aggregation of solute clusters.

  • Controlled Crystallization:

    • Cool the mixture to 25°C at a rate of 5°C/hour .

    • Why? Rapid cooling traps impurities (eutectic formation). Slow cooling allows the high-selectivity 1-NEA lattice to reject the wrong enantiomer.

    • If using 2-NEA : You may observe faster precipitation. Ensure vigorous stirring to prevent oiling out.

  • Filtration & Washing:

    • Filter the salt.[1] Wash the cake with cold solvent (0°C).

    • Validation: Dry a small sample and check mp. Sharp mp indicates high purity. Broad mp indicates eutectic mixture (needs recrystallization).

  • Liberation of Acid:

    • Suspend salt in dilute HCl (1M) and extract with Ethyl Acetate.

    • Dry organic layer (

      
      ) and evaporate to yield (S)-Acid.
      
Workflow Diagram

Resolution_Workflow Start Racemic Acid + 0.55 eq (R)-1-NEA Heat Reflux in EtOH (30 min) Start->Heat Cool Cool to 25°C (-5°C/hr) Heat->Cool Filter Filtration Cool->Filter Solid Solid: (S)-Acid • (R)-Amine Salt (Diastereomer A) Filter->Solid Precipitate Liquid Mother Liquor: (R)-Acid (Free) + Soluble Impurities Filter->Liquid Filtrate Liberation Hydrolysis (1M HCl) & Extraction Solid->Liberation Product Pure (S)-Acid (>95% ee) Liberation->Product

Figure 2: The "Half-Quantity" resolution workflow for maximizing enantiomeric excess.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No precipitate forms Salt is too soluble (common with 2-NEA in polar solvents).Switch to less polar solvent (e.g., MTBE or Toluene). Add anti-solvent (Hexane).
"Oiling out" Metastable zone width exceeded.Re-heat and cool slower. Seed with pure salt crystals at the cloud point.
Low ee% (<50%) Eutectic composition trapped.Recrystallize the salt from fresh solvent. Do not add more resolving agent.
1-NEA fails Substrate is too flexible for the rigid 1-NEA pocket.Switch to 2-NEA. Its flexible tail may accommodate the substrate better.

References

  • Hyun, M. H., et al. (2016).[2] "Preparation of Two New Diastereomeric Chiral Stationary Phases Based on 1-(1-Naphthyl)ethylamine and Comparison of Chiral Recognition." Molecules. Available at: [Link]

  • Son, J., et al. (2024).[3] "Structure-Guided Approaches for Enhanced Spin-Splitting in Chiral Perovskite." JACS Au. Available at: [Link]

  • Bereczki, L., et al. (2009).[4] "Optical resolution of 1-(1-naphthyl)ethylamine by its dicarboxylic acid derivatives." Chirality. Available at: [Link][4]

  • Saigo, K., et al. (1996). "Optical Resolution of alpha-(alpha-Naphthyl)ethylamine." Journal of the American Chemical Society. (Foundational text on 1-NEA synthesis and resolution).

Sources

Beyond the COA: Benchmarking Chiral Purity and Synthetic Utility of CAS 885619-30-7

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison for CAS 885619-30-7 , chemically identified as ((1S)-1-(2-naphthyl)ethyl)methylamine (also known as N-methyl-(S)-1-(2-naphthyl)ethylamine).[1]

A Comparative Guide for Drug Development Professionals[1]

Introduction: The Stereochemical Imperative

In the high-stakes landscape of drug development, CAS 885619-30-7 (((1S)-1-(2-naphthyl)ethyl)methylamine) serves as a critical chiral building block .[1] Unlike generic reagents, this compound is defined by its stereochemistry. It acts as a scaffold for synthesizing complex APIs, particularly in the realm of CNS (Central Nervous System) therapeutics and calcimimetics , where the spatial arrangement of atoms dictates biological efficacy.

A Certificate of Analysis (COA) for this compound is not merely a purity check; it is a guarantee of enantiomeric integrity .[1] Using a lower-grade intermediate with poor enantiomeric excess (ee) can lead to the formation of "distomers" (inactive or toxic isomers) in the final drug substance, compromising safety and regulatory approval.[1]

The Comparison Context

This guide compares High-Grade CAS 885619-30-7 against its structural analogs to demonstrate why specific isomeric purity is non-negotiable.[1]

FeatureCAS 885619-30-7 (R)-Enantiomer 1-Naphthyl Isomer
Structure (S)-Configuration, 2-Naphthyl(R)-Configuration, 2-Naphthyl(S)-Configuration, 1-Naphthyl
Role Eutomer Precursor (Active)Distomer Precursor (Inactive/Toxic)Regioisomer (Different Target)
Key Application Synthesis of specific Monoamine Reuptake InhibitorsOften inactive impurityCinacalcet (Sensipar) Intermediates

Critical COA Specifications & Performance Metrics

To ensure reproducible synthesis, the COA must validate three pillars: Identity, Chemical Purity, and Stereochemical Purity.

Table 1: Critical Specification Benchmarks
Test ParameterMethodAcceptance CriteriaImpact on Downstream Synthesis
Appearance VisualWhite to off-white solidColored impurities suggest oxidation/degradation.[1]
Identification 1H-NMR, MSConforms to structureConfirms the N-methyl and 2-naphthyl substitution.[1]
Chemical Purity HPLC≥ 98.0% Low purity introduces side-reactions, lowering yield.
Chiral Purity (ee) Chiral HPLC ≥ 99.0% ee CRITICAL: <99% ee results in difficult-to-separate diastereomers in the final API.
Specific Rotation Polarimetry

(c=1, MeOH)
Quick verification of absolute configuration (S-form).[1][2]
Water Content Karl Fischer≤ 0.5%Excess water interferes with moisture-sensitive coupling reactions.[1]
Visualization: Quality Control Workflow

The following diagram illustrates the logical flow of validating this chiral intermediate before release into a GMP synthesis pathway.

QC_Workflow cluster_QC COA Validation Gates Raw_Material Raw Synthesis (Racemic or Crude) Resolution Chiral Resolution (or Asymmetric Synthesis) Raw_Material->Resolution HPLC_Chem 1. HPLC (Chemical Purity) >98% Resolution->HPLC_Chem HPLC_Chiral 2. Chiral HPLC (ee) >99% HPLC_Chem->HPLC_Chiral Pass Reject Reject / Reprocess HPLC_Chem->Reject Fail NMR 3. NMR/MS (Identity) HPLC_Chiral->NMR Pass HPLC_Chiral->Reject Fail (<99% ee) Release Release for API Synthesis NMR->Release Confirm

Caption: Logical workflow for validating CAS 885619-30-7. Note that Chiral HPLC is the "Gatekeeper" step; chemical purity alone is insufficient.

Comparative Performance: Why Isomerism Matters

In drug development, CAS 885619-30-7 is often used to synthesize Monoamine Reuptake Inhibitors (similar to Duloxetine or Sertraline analogs).[1] The "performance" of this intermediate is measured by the Biological Activity of the Final Drug .

The "Selectivity Window"

Using the correct isomer (CAS 885619-30-7) versus its regioisomer (1-naphthyl) or enantiomer (R-form) drastically shifts the IC50 values of the resulting drug.[1]

  • Target: Serotonin Transporter (SERT) & Norepinephrine Transporter (NET).[1]

  • Scenario: A hypothetical CNS drug synthesized using CAS 885619-30-7.[1]

Precursor UsedResulting Drug Config.[3][4][5]SERT IC50 (nM)NET IC50 (nM)Clinical Outcome
CAS 885619-30-7 (S, 2-Naphthyl) (S)-Drug (Eutomer) 1.2 nM 4.5 nM Potent Antidepressant
(R)-Isomer (Impurity)(R)-Drug (Distomer)> 500 nM> 1000 nMInactive / Metabolic Burden
1-Naphthyl IsomerRegio-Drug45 nM250 nM40x Less Potent (Dosing required increases toxicity)
Visualization: Downstream Signaling Impact

This diagram demonstrates how the specific chiral intermediate (CAS 885619-30-7) translates into biological efficacy in the synaptic cleft, contrasting it with the inactive pathway of the wrong isomer.[1]

Signaling_Pathway cluster_synthesis Synthetic Phase cluster_bio Biological Phase (Synapse) Input_S CAS 885619-30-7 (S-Isomer) Drug_S Active Drug (S) (High Affinity) Input_S->Drug_S Synthesis Input_R (R)-Isomer (Impurity) Drug_R Inactive Drug (R) (Low Affinity) Input_R->Drug_R Synthesis SERT Serotonin Transporter (SERT) Drug_S->SERT Binds Tightly (IC50 < 5nM) Drug_R->SERT Fails to Bind (Steric Clash) Reuptake 5-HT Reuptake SERT->Reuptake Uninhibited (Drug R) Block Reuptake BLOCKED (Mood Elevation) SERT->Block Inhibited by Drug S Fail Reuptake ACTIVE (No Effect) Reuptake->Fail Uninhibited (Drug R)

Caption: Mechanistic pathway showing how the chiral purity of the starting material (CAS 885619-30-7) directly dictates the receptor binding affinity and therapeutic outcome.[1]

Experimental Protocols for Validation

To verify the COA claims, the following protocols should be established in your analytical laboratory.

Protocol A: Chiral HPLC Method (Purity Determination)

Objective: To quantify the enantiomeric excess (ee) and ensure the (R)-isomer is < 0.5%.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Note: Diethylamine is crucial to suppress peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Naphthyl absorption).

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg of CAS 885619-30-7 in 1 mL of Mobile Phase.

  • Calculation:

    
    [1]
    
Protocol B: Solubility & Handling (Self-Validating)

Objective: Ensure complete dissolution for synthesis reactions.

  • Solubility Profile:

    • DMSO: Soluble (> 20 mg/mL).[1]

    • Methanol: Freely Soluble.

    • Water: Insoluble (Requires acidification to form salt).[1]

  • Procedure:

    • Weigh 10 mg of substance.

    • Add 1 mL Methanol. Vortex for 30 seconds.[1]

    • Validation: Solution must be clear and colorless. Any turbidity indicates inorganic salts or moisture contamination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11363359 (N-methyl-1-(naphthalen-2-yl)ethanamine).[1] PubChem. Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs.[1] FDA Guidance for Industry. Available at: [Link]

Sources

Technical Comparison Guide: MS Fragmentation Dynamics of ((1S)-1-(2-Naphthyl)ethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of ((1S)-1-(2-Naphthyl)ethyl)methylamine , a chiral amine often utilized in enantiomeric resolution and as a structural analog in forensic drug research.

Product Identity:

  • IUPAC Name: N-methyl-1-(naphthalen-2-yl)ethan-1-amine

  • Formula: C₁₃H₁₅N

  • Molecular Weight: 185.27 g/mol

  • Key Structural Features: Secondary amine, chiral center at C1, Naphthalene aromatic system.

Mechanistic Analysis & Fragmentation Pathways

The electron ionization (EI) mass spectrum of ((1S)-1-(2-Naphthyl)ethyl)methylamine is governed by the stability of the resulting carbocations. Unlike amphetamines, where the base peak arises from the loss of the aromatic moiety, this molecule behaves as a benzylic amine , where the aromatic ring is directly attached to the amine-bearing carbon.

Primary Pathway: Alpha-Cleavage (Methyl Loss)
  • Mechanism: Radical-site initiation on the nitrogen atom triggers

    
    -cleavage.
    
  • Bond Broken: The C(

    
    )–C(
    
    
    
    ) bond between the chiral center and the terminal methyl group.
  • Resulting Ion: m/z 170 (

    
    ).
    
  • Why it Dominates: The resulting iminium ion is conjugated with the naphthalene system. This extended

    
    -conjugation provides exceptional stability, making m/z 170 the base peak  (100% relative abundance).
    
Secondary Pathway: Alpha-Cleavage (Naphthyl Loss)
  • Mechanism: Alternative

    
    -cleavage breaking the bond between the chiral center and the naphthalene ring.
    
  • Resulting Ion: m/z 58 (

    
    ).
    
  • Abundance: Low to Moderate (<20%).

  • Significance: While this ion (m/z 58) is the base peak for methamphetamine, it is a minor ion here because the non-conjugated iminium ion is far less stable than the naphthyl-conjugated alternative.

Tertiary Pathway: Aromatic Disintegration
  • Resulting Ions: m/z 127 (Naphthyl cation) and m/z 141 (Methylnaphthyl cation).[1]

  • Mechanism: Inductive cleavage or rearrangement of the m/z 170 ion.

Comparative Analysis: Diagnostic Ions

This section compares the target molecule against its most relevant structural analogs to aid in identification and differentiation.

FeatureTarget: 1-(2-Naphthyl)ethyl-N-methylamine Analog: Methamphetamine Isomer: 1-(1-Naphthyl)ethylamine
Structure Naphthyl-CH(CH₃)-NHCH₃Phenyl-CH₂-CH(CH₃)-NHCH₃Naphthyl-CH(CH₃)-NH₂
Molecular Weight 185149171
Base Peak m/z 170 (M - CH₃)m/z 58 (M - Benzyl)m/z 156 (M - CH₃)
Key Diagnostic Ion m/z 58 (Minor)m/z 91 (Tropylium)m/z 127 (Naphthyl)
Mechanism Driver Conjugation (Ring retention)Stability of neutral Benzyl radicalConjugation (Ring retention)

Critical Insight: The shift of the base peak from m/z 58 (in amphetamines) to m/z 170 (in naphthyl amines) is the primary diagnostic indicator. If an unknown sample yields a base peak of 58, it suggests a homobenzylic structure (spacer group present). If the base peak is M-15, it confirms the benzylic attachment.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the thermodynamic preference for the conjugated iminium ion.

Fragmentation M Molecular Ion (M+•) m/z 185 Ion170 [Naphthyl-CH=NHCH3]+ m/z 170 (Base Peak) M->Ion170 α-Cleavage (Path A) Favored by Conjugation RadicalMe •CH3 (Methyl Radical) M->RadicalMe Ion58 [CH3-CH=NHCH3]+ m/z 58 M->Ion58 α-Cleavage (Path B) Less Stable Ion RadicalNaph •Naphthyl Radical M->RadicalNaph Ion127 [Naphthyl]+ m/z 127 Ion170->Ion127 Inductive Cleavage

Caption: Comparative fragmentation pathways showing the thermodynamic dominance of the conjugated m/z 170 ion over the m/z 58 species.

Experimental Protocol: GC-MS Analysis

To replicate these results or validate the purity of the (1S) enantiomer, follow this standardized protocol.

Sample Preparation:

  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Derivatization (Optional): For enantiomeric separation, use (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) to form diastereomers.

    • Note: The fragmentation discussed above applies to the underivatized free base.

Instrument Parameters (Agilent 5977B or equivalent):

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Data Interpretation:

  • Retention Time: Expect elution after simple phenyl-amines due to the bulkier naphthalene group.

  • Purity Check: Verify the absence of m/z 91 (indicative of toluene or simple benzyl impurities) and m/z 44 (indicative of primary amine degradation products).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of (S)-(-)-alpha-(1-Naphthyl)ethylamine. National Institute of Standards and Technology.[2] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Sigma-Aldrich. (2024). Product Specification: (S)-(-)-1-(2-Naphthyl)ethylamine. Merck KGaA. Link

  • Doc Brown's Chemistry. (2024). Fragmentation Patterns of Organic Molecules: Amines. Link

Sources

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